Hexanoylcarnitine
Description
O-hexanoylcarnitine is an O-acylcarnitine compound having hexanoyl as the acyl substituent. It has a role as a human metabolite. It is an O-acylcarnitine and a hexanoate ester.
Structure
3D Structure
Properties
IUPAC Name |
3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982706 | |
| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-78-6 | |
| Record name | Hexanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6418-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Hexanoylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylcarnitine, a medium-chain acylcarnitine, serves as a critical intermediate in the mitochondrial transport and metabolism of fatty acids. While essential for cellular energy production, its accumulation in biological fluids is a key biomarker for certain inborn errors of fatty acid oxidation, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the role of this compound in fatty acid oxidation, its biochemical significance, and its clinical relevance in metabolic disorders. Detailed experimental protocols for its quantification and diagrams illustrating its metabolic context are also presented to support researchers and drug development professionals in this field.
Introduction to Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation (FAO) is a major metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves the breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] Long-chain fatty acids are unable to passively cross the inner mitochondrial membrane where β-oxidation occurs. Their transport is facilitated by the carnitine shuttle system.[2][3]
The carnitine shuttle involves a series of enzymatic steps:
-
Activation: Fatty acids are first activated to their acyl-CoA esters in the cytoplasm by acyl-CoA synthetase.
-
Transesterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine.
-
Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Re-esterification: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine. The acyl-CoA is then available for β-oxidation.
This compound: A Medium-Chain Acylcarnitine
This compound (C6) is an acylcarnitine formed from the six-carbon fatty acid, hexanoic acid. As a medium-chain acylcarnitine, its formation and transport follow the same principles of the carnitine shuttle. Hexanoyl-CoA, derived from the diet or the breakdown of longer fatty acids, is conjugated with carnitine to form this compound for mitochondrial entry.
The Role of this compound in Normal and Pathological States
In healthy individuals, this compound is present at very low, often undetectable, levels in plasma and other tissues.[4][5] This is because the β-oxidation of medium-chain fatty acids is typically efficient, and intermediates do not accumulate.
However, in certain genetic disorders of FAO, the metabolic pathway is blocked, leading to the accumulation of specific acylcarnitines. The most prominent of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an autosomal recessive disorder caused by mutations in the ACADM gene.[6] This gene encodes the medium-chain acyl-CoA dehydrogenase enzyme, which catalyzes the first step of β-oxidation for fatty acids with chain lengths of 4 to 12 carbons.
In MCAD deficiency, the impaired activity of this enzyme leads to a buildup of medium-chain acyl-CoAs, including hexanoyl-CoA. These are then shunted towards conjugation with carnitine, resulting in a significant elevation of this compound and other medium-chain acylcarnitines (e.g., octanoylcarnitine (C8) and decanoylcarnitine (C10)) in the blood and urine.[6][7] This accumulation is the basis for the diagnosis of MCAD deficiency through newborn screening and targeted metabolic testing.
Quantitative Data on this compound
The concentration of this compound is a critical diagnostic marker. The following tables summarize typical quantitative data for this compound in plasma and dried blood spots (DBS) for both healthy individuals and patients with MCAD deficiency.
Table 1: Plasma this compound Concentrations
| Population | Age Group | This compound (C6) Concentration (nmol/mL) | Reference(s) |
| Healthy Individuals | ≤ 7 days | < 0.14 | [4] |
| 8 days - 7 years | < 0.23 | [4] | |
| ≥ 8 years | < 0.17 | [4] | |
| MCADD Patients | Newborn | 1.28 | [7] |
| 44 days | 0.53 | [7] | |
| 23 days | 0.78 | [7] |
Table 2: Dried Blood Spot this compound Concentrations
| Population | This compound (C6) Concentration (µmol/L) | Reference(s) |
| Healthy Newborns | Typically below the limit of detection | [8] |
| MCADD Newborns | Significantly elevated (often in conjunction with C8 and C10) | [6] |
Experimental Protocols for this compound Analysis
The gold standard for the quantitative analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[9][10][11] This method offers high sensitivity and specificity, allowing for the detection of minute concentrations in complex biological matrices like plasma and dried blood spots.
Sample Preparation
5.1.1. Dried Blood Spots (DBS)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[10]
-
Extraction: 100 µL of a methanol solution containing a mixture of deuterated internal standards (e.g., d3-hexanoylcarnitine) is added to each well.[10]
-
Incubation: The plate is agitated on a shaker for 20-30 minutes to ensure complete extraction of the acylcarnitines.
-
Evaporation: The methanol is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[10]
5.1.2. Plasma
-
Aliquoting: 10-50 µL of plasma is pipetted into a microcentrifuge tube.[10]
-
Protein Precipitation and Extraction: Three volumes of cold acetonitrile containing the deuterated internal standards are added to precipitate proteins and extract the acylcarnitines.[10]
-
Vortexing and Centrifugation: The mixture is vortexed vigorously and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the acylcarnitines is transferred to a new tube or well.
-
Evaporation: The solvent is evaporated to dryness.
Derivatization (Butylation)
To improve the ionization efficiency and fragmentation pattern of the acylcarnitines for MS/MS analysis, they are typically converted to their butyl esters.
-
Reagent Addition: 50-100 µL of 3N HCl in n-butanol is added to each dried sample.[10]
-
Incubation: The plate or tubes are sealed and incubated at 60-65°C for 15-20 minutes.
-
Evaporation: The butanolic HCl is evaporated to dryness under nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent for MS/MS analysis, typically a mixture of methanol and water.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: The derivatized acylcarnitines are ionized using electrospray ionization (ESI) in positive ion mode.[10]
-
Precursor Ion Scan: A common method for acylcarnitine profiling is a precursor ion scan of m/z 85. The butyl-esterified acylcarnitines all produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation, which corresponds to the butylated carnitine moiety.
-
Multiple Reaction Monitoring (MRM): For more targeted and quantitative analysis, MRM can be used. This involves selecting the specific precursor ion (the m/z of butylated this compound) and a specific product ion.[11]
-
Quantification: The concentration of this compound is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.[12]
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving this compound.
Caption: Mitochondrial import of hexanoic acid via the carnitine shuttle.
Caption: Metabolic block in MCAD deficiency leading to this compound accumulation.
Caption: Experimental workflow for this compound quantification by MS/MS.
Conclusion
This compound is a pivotal metabolite in the intricate process of fatty acid oxidation. While its role in normal physiology is transient as an intermediate in mitochondrial fatty acid transport, its accumulation serves as a robust and sensitive biomarker for inborn errors of metabolism, particularly MCAD deficiency. The accurate quantification of this compound using tandem mass spectrometry is fundamental for newborn screening programs and the diagnosis of symptomatic patients, enabling early intervention and improved clinical outcomes. A thorough understanding of the biochemical context of this compound is, therefore, indispensable for researchers, clinicians, and professionals involved in the development of diagnostics and therapeutics for metabolic disorders.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Acylcarnitine Profile [healthcare.uiowa.edu]
- 5. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 7. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Biological Synthesis of Hexanoylcarnitine in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in mammalian energy metabolism. It is an ester of carnitine and hexanoic acid, a six-carbon fatty acid. The primary function of this compound, like other acylcarnitines, is to facilitate the transport of its corresponding fatty acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] The synthesis of this compound is a key step in the metabolism of medium-chain fatty acids and is catalyzed by a family of enzymes known as carnitine acyltransferases.[3][4] This technical guide provides a comprehensive overview of the biological synthesis of this compound in mammals, including the core biochemical pathways, relevant enzymes, quantitative data, and detailed experimental protocols.
Core Biochemical Pathway of this compound Synthesis
The synthesis of this compound is intrinsically linked to the broader process of fatty acid activation and transport into the mitochondria, a pathway commonly referred to as the carnitine shuttle. The synthesis primarily occurs in the mitochondrial matrix and, to some extent, in peroxisomes.
Substrates and Cellular Localization
The two primary substrates required for the synthesis of this compound are:
-
Hexanoyl-CoA: This is the activated form of hexanoic acid, a medium-chain fatty acid. The activation of hexanoic acid to hexanoyl-CoA occurs in the cytoplasm and is catalyzed by acyl-CoA synthetases.[5]
-
L-Carnitine: This is a quaternary ammonium compound that is obtained from the diet and also synthesized endogenously from the amino acids lysine and methionine.[6]
The synthesis of this compound from these substrates can occur in multiple cellular compartments, each with a distinct set of enzymes:
-
Mitochondria: The primary site for the β-oxidation of fatty acids. The synthesis of this compound in the mitochondria is crucial for the transport of hexanoyl groups across the inner mitochondrial membrane.
-
Peroxisomes: These organelles are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids. Peroxisomes can chain-shorten these long-chain fatty acids, producing medium-chain acyl-CoAs like hexanoyl-CoA, which can then be converted to their carnitine esters.[7]
Enzymatic Synthesis of this compound
The formation of this compound is catalyzed by a family of enzymes called carnitine acyltransferases . These enzymes facilitate the reversible transfer of an acyl group from coenzyme A (CoA) to carnitine.[3][4] Several enzymes within this family can utilize hexanoyl-CoA as a substrate, exhibiting overlapping specificities.
-
Carnitine O-acetyltransferase (CRAT): Primarily located in the mitochondrial matrix, CRAT shows broad specificity for short- to medium-chain acyl-CoAs. While its preferred substrates are shorter-chain acyl-CoAs, it can also convert hexanoyl-CoA to this compound.[4][8]
-
Carnitine O-octanoyltransferase (CROT): This enzyme is predominantly found in peroxisomes and is most active with medium-chain acyl-CoAs, including hexanoyl-CoA.[9][10]
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. While its primary substrates are long-chain acyl-CoAs, its activity with medium-chain acyl-CoAs like hexanoyl-CoA is generally considered to be low.
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reconverts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. It can also catalyze the reverse reaction, forming acylcarnitines from acyl-CoAs, including hexanoyl-CoA, particularly when there is an accumulation of acyl-CoAs in the matrix.[4]
The general reaction for the synthesis of this compound is as follows:
Hexanoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A
Quantitative Data
Quantitative data on the synthesis of this compound is crucial for understanding its metabolic significance. This section summarizes the available data on enzyme kinetics and metabolite concentrations.
Enzyme Kinetic Parameters
Precise kinetic parameters (Km and Vmax) for the synthesis of this compound from hexanoyl-CoA by the various carnitine acyltransferases are not extensively reported in the literature. The available data often describes substrate specificity in a more qualitative or relative manner.
| Enzyme | Substrate | Km | Vmax | Notes |
| CRAT (Human, recombinant) | Hexanoyl-CoA | Not explicitly reported | Active | Converts short- and medium-chain acyl-CoAs (C2 to C10-CoA).[4] A mutant (M564G) of CRAT shows a preference for hexanoyl-CoA.[8] |
| CROT | Hexanoyl-CoA | Not explicitly reported | Active | Catalyzes the deacylation of various acyl-CoAs, including hexanoyl-CoA.[9] |
| CPT1 | Hexanoyl-CoA | Not explicitly reported | Low activity | Primarily specific for long-chain acyl-CoAs. |
| CPT2 (Human, recombinant) | Hexanoyl-CoA | Not explicitly reported | Active | Active with medium-chain acyl-CoAs, though less so than with long-chain substrates.[4] |
Metabolite Concentrations
The concentrations of this compound and its precursors can vary significantly between different tissues and under different physiological conditions.
| Metabolite | Tissue/Fluid | Concentration | Species | Notes |
| This compound | Blood (Children, 1-13 years) | 0.031 (0.015-0.053) µM | Human | Normal physiological range.[11] |
| Blood (Adult, >18 years) | 0.05 ± 0.02 µM | Human | Normal physiological range.[11] | |
| Liver | Tended to be elevated in rats treated with 4-pentenoic acid, but not statistically significant. | Rat | [12] | |
| Hexanoyl-CoA | Mitochondria | Not explicitly reported | Mammalian | Concentrations of total CoA in mitochondria are significantly higher than in the cytosol.[9] |
| L-Carnitine | Skeletal Muscle | ~90-95% of total body carnitine | Human | The ratio of muscle to plasma carnitine concentration is approximately 50:1.[6] |
| Liver | High concentration relative to other tissues during preterm gestation. | Human | [13] | |
| Brain | Low concentration. | Human | [13] | |
| Coenzyme A (Total) | Liver Mitochondria | 2.26 to >5 mM | Rat | [9] |
| Liver Cytosol | 0.014 to 0.14 mM | Rat | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound synthesis.
Isolation of Mitochondria from Mammalian Liver
This protocol is adapted from established methods for isolating functional mitochondria.[14][15]
Materials:
-
Homogenization buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Wash buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).
-
Potter-Elvehjem homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved ethical guidelines and immediately excise the liver.
-
Place the liver in ice-cold homogenization buffer and mince it into small pieces.
-
Transfer the minced tissue to the Potter-Elvehjem homogenizer with 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue with 5-10 gentle strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into a new centrifuge tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in wash buffer.
-
Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
Carnitine Acyltransferase Activity Assay
This spectrophotometric assay measures the activity of carnitine acyltransferases by detecting the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This protocol is a general method that can be adapted for measuring the synthesis of this compound.[14][16]
Materials:
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
DTNB solution: 10 mM in assay buffer.
-
L-Carnitine solution: 50 mM in assay buffer.
-
Hexanoyl-CoA solution: 5 mM in water.
-
Isolated mitochondria or purified enzyme.
Procedure:
-
In a 96-well plate or a cuvette, add the following to a final volume of 200 µL:
-
Assay buffer
-
5 µL of 10 mM DTNB (final concentration: 0.25 mM)
-
Isolated mitochondria (e.g., 20-50 µg of protein) or purified enzyme.
-
-
Incubate the mixture for 2-3 minutes at room temperature to allow for the reaction of any free sulfhydryl groups with DTNB.
-
Initiate the reaction by adding 20 µL of 5 mM hexanoyl-CoA (final concentration: 0.5 mM) and 20 µL of 50 mM L-carnitine (final concentration: 5 mM).
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).
Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of acylcarnitines in biological samples. Specific parameters will need to be optimized for the instrument used.[5][13][17]
Materials:
-
Internal standard (e.g., deuterated this compound).
-
Methanol.
-
Acetonitrile with 0.1% formic acid.
-
Water with 0.1% formic acid.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Procedure:
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add a known amount of the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).
-
-
Sample Preparation (Tissue):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Take an aliquot of the homogenate and add the internal standard.
-
Precipitate proteins and extract metabolites as described for plasma/serum.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic acylcarnitines.
-
Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The precursor ion for this compound will be its [M+H]⁺ ion, and a characteristic product ion (e.g., m/z 85) is monitored for quantification.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Signaling Pathways and Logical Relationships
The synthesis of this compound is a part of a larger network of metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Overview of this compound Synthesis and Transport
Caption: Overview of this compound synthesis and transport into the mitochondrion.
Experimental Workflow for Measuring this compound Synthesis
Caption: Experimental workflow for measuring this compound synthesis in isolated mitochondria.
Interplay of Carnitine Acyltransferases in this compound Metabolism
Caption: Interplay of carnitine acyltransferases in the synthesis of this compound.
Conclusion
The biological synthesis of this compound is a fundamental process in the metabolism of medium-chain fatty acids in mammals. It is catalyzed by a group of carnitine acyltransferases with overlapping substrate specificities, primarily occurring within the mitochondria and peroxisomes. While the qualitative aspects of this pathway are well-understood, further research is needed to fully elucidate the specific kinetic parameters of the involved enzymes and the precise concentrations of relevant metabolites in different tissues and cellular compartments. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of this compound metabolism and its role in health and disease.
References
- 1. Analysis of carnitine and acylcaritines in biological fluids and application to a clinical study [edoc.unibas.ch]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 3. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial morphology controls fatty acid utilization by changing CPT1 sensitivity to malonyl‐CoA | The EMBO Journal [link.springer.com]
- 12. Carnitine metabolism in rats with 4-pentenoic acid induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine: A Comprehensive Technical Review of its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. As an ester of L-carnitine and hexanoic acid, its physicochemical properties are pivotal to its biological function and distribution. This technical guide provides an in-depth overview of the core physicochemical characteristics of L-Hexanoylcarnitine, details relevant experimental methodologies, and explores its involvement in key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important biomolecule.
Physicochemical Properties of L-Hexanoylcarnitine
Table 1: Summary of Physicochemical Data for L-Hexanoylcarnitine
| Property | Value | Source |
| IUPAC Name | (3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate | PubChem[1] |
| Synonyms | O-hexanoyl-L-carnitine, (R)-Caproylcarnitine, C6 Carnitine | PubChem[1] |
| CAS Number | 22671-29-0 | MOLNOVA, MedChemExpress[2] |
| Molecular Formula | C₁₃H₂₅NO₄ | MOLNOVA, MedChemExpress[2] |
| Molecular Weight | 259.34 g/mol | PubChem, MOLNOVA, MedChemExpress[1][2] |
| Physical State | Off-white to light yellow solid | MedChemExpress |
| Melting Point | Not experimentally determined. | Human Metabolome Database[3] |
| Boiling Point | Not experimentally determined. | Human Metabolome Database[3] |
| Water Solubility | Qualitatively described as soluble or slightly soluble. A predicted value is 0.0043 g/L. | Cayman Chemical, Human Metabolome Database[3][4] |
| pKa (Strongest Acidic) | 4.22 (Predicted) | Human Metabolome Database[3] |
| pKa (Strongest Basic) | -7.1 (Predicted) | Human Metabolome Database[3] |
| logP | -1.7 to -2.4 (Predicted) | Human Metabolome Database[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental physicochemical properties of L-Hexanoylcarnitine are not widely published. However, standard methodologies for compounds with similar characteristics can be applied.
Determination of Melting Point (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry L-Hexanoylcarnitine is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[5][6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[5]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classical technique for determining the equilibrium solubility of a substance in a solvent.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: An excess amount of L-Hexanoylcarnitine is added to a known volume of purified water (or a buffer of a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.
-
Quantification: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved L-Hexanoylcarnitine is determined using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Biological Significance and Signaling Pathways
L-Hexanoylcarnitine's primary biological role is to facilitate the transport of medium-chain fatty acids into the mitochondria for energy production. Beyond this fundamental role, evidence suggests that acylcarnitines, including L-Hexanoylcarnitine, are not merely transport shuttles but also act as signaling molecules that can modulate key cellular pathways.
Fatty Acid Oxidation and Energy Homeostasis
L-Hexanoylcarnitine is an intermediate in the carnitine shuttle system, which is essential for mitochondrial fatty acid oxidation (FAO).
Proposed Involvement in Pro-inflammatory Signaling
Emerging research indicates that elevated levels of certain acylcarnitines can trigger pro-inflammatory responses.[9][10][11][12][13] While direct evidence for L-Hexanoylcarnitine is still developing, studies on other medium and long-chain acylcarnitines suggest a potential pathway involving the activation of key inflammatory mediators. This may occur through pattern recognition receptors (PRRs) and downstream signaling cascades involving MAP kinases (ERK, JNK) and the transcription factor NF-κB.[9][10][12][13]
Modulation of AMPK and PPAR Signaling
L-carnitine and its acyl derivatives are linked to the regulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), master regulators of cellular energy homeostasis and lipid metabolism.[14][15][16][17][18] Activation of AMPK can enhance fatty acid oxidation, in part by regulating the activity of enzymes in the carnitine shuttle. PPARs, particularly PPARα, are nuclear receptors that, when activated by fatty acids and their derivatives, upregulate the expression of genes involved in fatty acid transport and oxidation, including those related to the carnitine system.
Conclusion
L-Hexanoylcarnitine is a key metabolite in cellular energy production with significant physicochemical properties that dictate its biological behavior. While a complete experimental dataset for all its physical properties is not yet available, its chemical identity and structure are well-defined. Standard experimental protocols can be employed to further characterize this molecule. Beyond its established role in fatty acid transport, emerging evidence points towards its involvement in modulating critical signaling pathways related to inflammation and metabolic regulation. Further research into the precise signaling mechanisms of L-Hexanoylcarnitine will be crucial for understanding its role in health and disease, and for exploring its potential in therapeutic development.
References
- 1. L-Hexanoylcarnitine | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity [frontiersin.org]
- 17. L-carnitine protects the lung from radiation-induced damage in rats via the AMPK/SIRT1/TGF-1ß pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoylcarnitine as a Biomarker for Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine (C6) is a medium-chain acylcarnitine, an ester formed from the conjugation of L-carnitine with hexanoyl-coenzyme A (CoA).[1] Acylcarnitines are crucial for energy metabolism, facilitating the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] The accumulation of specific acylcarnitines in biological fluids serves as a powerful diagnostic marker for various inborn errors of metabolism.[2][3] this compound, in particular, is a key biomarker for disorders of mitochondrial fatty acid oxidation, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][4] Its quantification, typically as part of a broader acylcarnitine profile analysis by tandem mass spectrometry (MS/MS), is a cornerstone of newborn screening programs and diagnostic protocols for suspected metabolic disorders.[5][6] This guide provides an in-depth technical overview of this compound's biochemical significance, its association with metabolic diseases, quantitative data, and the analytical methodologies used for its detection.
Biochemical Context and Signaling Pathway
Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate energy.[6][7] This pathway involves a series of enzymes, including a family of acyl-CoA dehydrogenases, each specific to fatty acids of a certain chain length.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is the enzyme responsible for the initial dehydrogenation step for fatty acyl-CoAs with chain lengths from 6 to 12 carbons.[6][8] In individuals with MCAD deficiency, this step is impaired, leading to a bottleneck in the oxidation of medium-chain fatty acids.[8] Consequently, upstream metabolites, including hexanoyl-CoA and octanoyl-CoA, accumulate within the mitochondrial matrix. To mitigate the toxicity of these accumulating acyl-CoAs and to free up intramitochondrial coenzyme A, the acyl groups are conjugated to carnitine by carnitine acyltransferases.[9] The resulting acylcarnitines, including this compound (C6) and the more prominent octanoylcarnitine (C8), are then transported out of the mitochondria and can be detected at elevated concentrations in plasma and urine.
Associated Metabolic Disorders
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is the primary metabolic disorder associated with elevated this compound. It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the MCAD enzyme.[8][10] While over 80 allelic variations have been reported, a single point mutation (985A>G) is the most common cause in individuals of Northern European descent.[8]
-
Clinical Presentation : Individuals often appear normal at birth but are at risk of acute metabolic crises during periods of fasting or increased metabolic stress (e.g., infection).[6] Symptoms include hypoketotic hypoglycemia, lethargy, vomiting, and seizures.[6][10][11] If untreated, these episodes can lead to severe neurological damage, coma, and sudden death.[11][12]
-
Biochemical Profile : The hallmark of MCADD is a significant elevation of octanoylcarnitine (C8) in the blood.[6] There are also lesser, but still significant, elevations of this compound (C6) and decanoylcarnitine (C10).[6][13] Diagnostic algorithms often rely on the absolute concentrations of these acylcarnitines as well as their ratios, such as C8/C10 and C8/C2 (acetylcarnitine), to increase specificity.[6][14]
Other Disorders
While MCADD is the most common cause, elevated this compound may also be observed in other, rarer conditions such as glutaric aciduria type II (also known as multiple acyl-CoA dehydrogenase deficiency), a disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases.[1]
Quantitative Data Presentation
The quantification of this compound is essential for newborn screening and diagnosis. Cutoff values can vary between screening programs. The tables below summarize representative quantitative data.
Table 1: Representative Reference and Cutoff Values for this compound (C6) in Dried Blood Spots (DBS)
| Parameter | Value (µmol/L) | Source |
| Optimal Result Range | 0 - 0.1 | Healthmatters.io[15] |
| SC NBS Program Cutoff (Old) | < 0.30 | SC DHEC (2023)[16] |
| SC NBS Program Cutoff (New) | < 0.17 | SC DHEC (2023)[16] |
| Reference Interval (Korean Study) | ≤ 0.44 | J Korean Med Sci (2015)[13] |
Table 2: Plasma this compound (C6) Concentrations in Confirmed MCADD Patients
| Patient ID | C6 Level (µmol/L) | Reference Interval (µmol/L) | Associated Acylcarnitines (µmol/L) | Source |
| Patient 1 | 0.78 | ≤ 0.44 | C8: 2.19 (RI: ≤0.5) | J Korean Med Sci (2015)[13] |
| Patient 2 | 1.28 | ≤ 0.44 | C8: 7.51 (RI: ≤0.5), C10: 0.62 (RI: ≤0.51) | J Korean Med Sci (2015)[13] |
Note: It is critical to recognize that in rare cases, newborns with a severe, fatal neonatal onset of MCADD may present with a normal acylcarnitine profile, necessitating follow-up with enzymatic or molecular genetic testing if clinically indicated.[17]
Experimental Protocols: Acylcarnitine Analysis
The gold standard for the quantitative analysis of this compound and other acylcarnitines is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2][3][9] The method is highly sensitive, specific, and suitable for high-throughput analysis, making it ideal for newborn screening from dried blood spots (DBS).[5]
Detailed Methodology for DBS Acylcarnitine Profiling
1. Sample Collection and Preparation:
-
A blood sample is collected via a heel prick onto a specialized filter paper card (e.g., Whatman 903) to create a dried blood spot (DBS).
-
A 3 mm disc is punched from the DBS into a single well of a 96-well microtiter plate.[5]
2. Extraction:
-
To each well, 100-150 µL of an extraction solvent is added. This solvent is typically HPLC-grade methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine).[5][14]
-
The plate is sealed and agitated on a plate shaker for 20-30 minutes to ensure complete extraction of the analytes from the filter paper matrix.
3. Derivatization:
-
The methanolic extract is transferred to a new 96-well plate.
-
The solvent is evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
To enhance ionization efficiency and chromatographic behavior, the dried acylcarnitines are derivatized to their butyl esters. This is achieved by adding 50-100 µL of 3N hydrochloric acid in n-butanol and incubating the sealed plate at 60-65°C for 15-20 minutes.[5][9]
4. Final Preparation:
-
The butanolic HCl is evaporated to dryness under nitrogen.
-
The dried, derivatized residue is reconstituted in a mobile phase solvent (e.g., 80% acetonitrile/water) appropriate for injection into the MS/MS system.
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation : A triple quadrupole mass spectrometer equipped with an ESI source is used.
-
Introduction : The sample is introduced into the mass spectrometer via flow injection or liquid chromatography.[9]
-
Ionization : ESI is operated in positive ion mode to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[5]
-
Detection : Analysis is performed using a precursor ion (parent) scan or a multiple reaction monitoring (MRM) scan.[9]
-
Precursor Ion Scan : The mass spectrometer is set to detect all parent ions that fragment to produce a common product ion specific to carnitine and its esters, which is m/z 85 ([C4H9NO]+).[18] This provides a comprehensive profile of all acylcarnitines in the sample.
-
MRM Scan : For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. This mode offers the highest sensitivity and specificity.
-
-
Quantification : The concentration of this compound is calculated by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Clinical Significance and Applications
The primary application of this compound measurement is in newborn screening (NBS) for MCADD.[5][6] Early detection through NBS allows for the immediate implementation of management strategies, primarily the avoidance of fasting and provision of a high-carbohydrate diet during illness, which can prevent life-threatening metabolic decompensation and improve long-term outcomes.[12]
Beyond screening, acylcarnitine profiling, including C6, is a vital tool for:
-
Diagnosis of Symptomatic Patients : For individuals presenting with clinical signs suggestive of a fatty acid oxidation defect, an acylcarnitine profile provides a rapid and accurate diagnostic test.[5][19]
-
Monitoring Treatment : Quantitative analysis allows for the monitoring of metabolic control in patients undergoing treatment for MCADD.[2][5]
-
Drug Development : In pharmaceutical research, acylcarnitine profiling can be used to assess the metabolic effects of drug candidates and screen for potential off-target mitochondrial toxicity.[5]
Conclusion
This compound is a specific and clinically valuable biomarker for the diagnosis and management of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Its measurement, as part of a comprehensive acylcarnitine profile using tandem mass spectrometry, has revolutionized newborn screening, enabling the early detection and prevention of severe morbidity and mortality associated with this and other fatty acid oxidation disorders. A thorough understanding of its biochemical origin, associated quantitative data, and the rigorous analytical methods used for its detection is essential for researchers, clinicians, and drug development professionals working in the field of metabolic disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fatty Acid Oxidation Disorders: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 11. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. dph.sc.gov [dph.sc.gov]
- 17. mdpi.com [mdpi.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Discovery and History of Hexanoylcarnitine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that has emerged as a critical biomarker in the diagnosis and study of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This technical guide provides a comprehensive overview of the discovery, historical research, and analytical methodologies related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of acylcarnitines in health and disease.
Discovery and Historical Context
The story of this compound is intrinsically linked to the elucidation of Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an autosomal recessive inborn error of fatty acid metabolism. The initial discovery of acylcarnitines, in a broader sense, dates back over seven decades. However, the specific identification and clinical significance of this compound came into focus with the investigation of a clinical presentation in the early 1980s characterized by non-ketotic hypoglycemia, lethargy, and coma, often triggered by fasting or illness.
Pioneering work by researchers such as Gregersen and Stanley and their colleagues in the early 1980s laid the foundation for understanding this condition.[1][2] Their studies on patients with what was then termed "non-ketotic dicarboxylic aciduria" revealed abnormal urinary profiles of C6-C10 dicarboxylic acids and glycine conjugates, such as hexanoylglycine.[1][3] These findings pointed towards a defect in the beta-oxidation of medium-chain fatty acids.
While these early studies focused on urinary organic acids, the development of more sophisticated analytical techniques, particularly tandem mass spectrometry (MS/MS), in the late 1980s and early 1990s revolutionized the field. This technology enabled the direct measurement of acylcarnitines in blood and other tissues. It was within this context that elevated levels of this compound, along with octanoylcarnitine (C8) and decanoylcarnitine (C10), were definitively identified as key diagnostic markers for MCADD.[4][5] The work of Rinaldo and colleagues was instrumental in developing and validating stable-isotope dilution methods for the accurate quantification of these metabolites, solidifying their role in newborn screening and clinical diagnosis.[6]
The widespread adoption of expanded newborn screening programs using tandem mass spectrometry has made the measurement of this compound a routine and life-saving practice, allowing for the early detection and management of MCADD.
Biochemical Role and Pathophysiology
This compound is an ester of carnitine and hexanoic acid. Its primary role is associated with the transport of medium-chain fatty acids into the mitochondria for beta-oxidation, the process by which fatty acids are broken down to produce energy.[7][8]
In healthy individuals, hexanoyl-CoA, an intermediate in the beta-oxidation of longer-chain fatty acids, is efficiently metabolized by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). However, in individuals with MCADD, a deficiency in this enzyme leads to the accumulation of hexanoyl-CoA and other medium-chain acyl-CoAs within the mitochondria.
This accumulation has several downstream consequences:
-
Formation of this compound: The excess hexanoyl-CoA is conjugated with carnitine by carnitine acyltransferases to form this compound. This process serves as a detoxification mechanism, sequestering the potentially toxic acyl-CoAs and allowing for their transport out of the mitochondria and eventual excretion in the urine.[7]
-
Energy Deficiency: The block in beta-oxidation impairs the production of acetyl-CoA, which is a crucial substrate for the Krebs cycle and the generation of ATP. This leads to a state of energy deficiency, particularly in organs with high energy demands like the heart and liver.
-
Hypoketotic Hypoglycemia: During periods of fasting, when glycogen stores are depleted, the body relies on fatty acid oxidation and ketogenesis to provide energy for the brain. The impairment of beta-oxidation in MCADD prevents the production of ketone bodies, leading to the characteristic hypoketotic hypoglycemia.
The following diagram illustrates the central role of this compound in the context of MCADD.
Quantitative Data
The concentration of this compound in biological fluids is a key diagnostic indicator for MCADD. The following tables summarize typical quantitative data for this compound in plasma/blood spots from healthy individuals and patients with MCADD. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: this compound Concentrations in Newborns (Dried Blood Spots)
| Population | This compound (µmol/L) | Reference(s) |
| Healthy Newborns | Typically < 0.44 | [9] |
| MCADD Patients (Newborns) | 0.53 - 1.28 | [9][10] |
Table 2: Plasma this compound Concentrations in MCADD Patients
| Patient Group | This compound (µmol/L) | Reference(s) |
| MCADD Patient 1 (23 days old) | 0.78 | [9] |
| MCADD Patient 2 (14 days old) | 1.28 | [9][10] |
| MCADD Patient 2 (44 days old) | 0.53 | [9][10] |
Experimental Protocols
The gold standard for the analysis of this compound and other acylcarnitines is electrospray ionization tandem mass spectrometry (ESI-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS), a common practice in newborn screening.
Sample Preparation (from Dried Blood Spot)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]
-
Extraction: To each well, 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-hexanoylcarnitine) is added.[11]
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to facilitate the elution of acylcarnitines from the filter paper.[11]
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[11]
-
Derivatization (Butylation): To each dried sample, 50-100 µL of 3N HCl in n-butanol is added. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[11]
-
Incubation: The plate is sealed and incubated at 60-65°C for 15-30 minutes.[11]
-
Final Drying and Reconstitution: The butanolic HCl is evaporated, and the residue is reconstituted in a suitable solvent for injection into the mass spectrometer.
Tandem Mass Spectrometry Analysis
-
Ionization: The reconstituted sample is introduced into the mass spectrometer, and the butylated acylcarnitines are ionized using electrospray ionization (ESI) in positive ion mode.[11]
-
MS/MS Analysis: The analysis is typically performed using a precursor ion scan of m/z 85. The quaternary ammonium group of the carnitine moiety produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation (CID). By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.
-
Quantification: The concentration of each acylcarnitine, including this compound, is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Other Potential Roles of this compound
While the primary clinical and research focus on this compound has been in the context of MCADD, emerging evidence suggests that acylcarnitines, in general, may have broader biological roles. Some studies have begun to explore the potential involvement of acylcarnitines, including medium-chain species, in other cellular processes.
-
Inflammation: Some research indicates that long-chain acylcarnitines can activate pro-inflammatory signaling pathways.[12][13][14] While the specific role of this compound in inflammation is less clear, it is an area of active investigation.
-
Cardiovascular Function: Alterations in acylcarnitine profiles have been observed in various cardiovascular diseases.[15][16][17] The accumulation of certain acylcarnitines has been linked to adverse cardiac events, although the direct impact of this compound on cardiac function requires further study.[18][19]
It is important to emphasize that research into these alternative roles is still in its early stages, and the primary and most well-established significance of this compound remains as a biomarker for MCADD.
Conclusion
The discovery and subsequent research into this compound have been pivotal in advancing our understanding and clinical management of Medium-chain acyl-CoA dehydrogenase deficiency. From its initial association with the urinary organic acid profiles of affected individuals to its current role as a key analyte in worldwide newborn screening programs, the journey of this compound research highlights the power of analytical chemistry in revolutionizing diagnostic medicine. This technical guide provides a comprehensive foundation for researchers and clinicians, summarizing the historical context, biochemical significance, quantitative data, and analytical methodologies associated with this important metabolite. As research continues, a deeper understanding of the broader physiological and pathological roles of this compound and other acylcarnitines is anticipated, potentially opening new avenues for therapeutic intervention in a range of metabolic diseases.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 8. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]
- 15. Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of L-carnitine in Cardiovascular Health: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. L-carnitine Improved the Cardiac Function via the Effect on Myocardial Fatty Acid Metabolism in a Hemodialysis Patient - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoylcarnitine's Function in Mitochondrial Energy Production: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoylcarnitine is a medium-chain acylcarnitine that plays a critical role in cellular energy metabolism. It is formed by the conjugation of a six-carbon fatty acid, hexanoic acid, with L-carnitine. This conversion allows for the transport of hexanoic acid across the inner mitochondrial membrane, a crucial step for its subsequent breakdown through β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (TCA) to generate reducing equivalents (NADH and FADH2) that fuel the electron transport chain (ETC) for adenosine triphosphate (ATP) synthesis.[1][2]
The concentration of this compound and other acylcarnitines in biological fluids is a key diagnostic marker for certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is then converted to this compound for export from the mitochondria. This guide provides a comprehensive overview of the function of this compound in mitochondrial energy production, detailing the underlying biochemical pathways, experimental methodologies for its study, and its relevance in disease states.
Biochemical Pathways
The Carnitine Shuttle and Fatty Acid Oxidation
The primary function of this compound is intrinsically linked to the carnitine shuttle, a transport system essential for moving long- and medium-chain fatty acids from the cytosol into the mitochondrial matrix where β-oxidation occurs.[5][6][7]
The key steps involving this compound are as follows:
-
Activation of Hexanoic Acid: In the cytosol, hexanoic acid is first activated to hexanoyl-CoA by acyl-CoA synthetase. This reaction requires ATP and coenzyme A (CoA).
-
Formation of this compound: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[8]
-
Translocation into the Mitochondrial Matrix: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]
-
Regeneration of Hexanoyl-CoA: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the hexanoyl group from this compound back to CoA to reform hexanoyl-CoA and release free L-carnitine.[8]
-
β-Oxidation: The regenerated hexanoyl-CoA then undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH in each cycle. For hexanoyl-CoA (a C6 fatty acid), this process occurs for two cycles.
-
TCA Cycle and Oxidative Phosphorylation: The acetyl-CoA produced enters the TCA cycle, and the NADH and FADH2 donate their electrons to the ETC, driving the synthesis of ATP through oxidative phosphorylation.[5]
Signaling Pathways
The metabolism of fatty acids, including hexanoic acid, is regulated by key signaling pathways that sense the energy status of the cell.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Activation of PPARα can upregulate the expression of genes encoding CPT1, CPT2, and various enzymes of the β-oxidation pathway. While direct studies on this compound's effect on PPARα are limited, it is understood that an increased flux of fatty acids can lead to the generation of endogenous PPAR ligands, thus creating a feed-forward mechanism to enhance fatty acid catabolism.
-
AMP-Activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that is activated when the AMP:ATP ratio is high, indicating a low energy state. Activated AMPK promotes catabolic pathways to generate ATP. In the context of fatty acid metabolism, AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is an inhibitor of CPT1. Therefore, by inhibiting ACC, AMPK relieves the inhibition on CPT1, allowing for increased transport of fatty acids, including hexanoic acid (as this compound), into the mitochondria for oxidation.
Quantitative Data on Mitochondrial Energy Production
While direct quantitative data for mitochondrial respiration and ATP synthesis using exclusively this compound as a substrate is not extensively available in the literature, data from related medium-chain acylcarnitines and general fatty acid oxidation studies provide valuable insights. The following tables summarize expected and reported values for key parameters of mitochondrial function.
Table 1: Oxygen Consumption Rates (OCR) in Isolated Mitochondria
| Substrate | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) | Reference(s) |
| Pyruvate + Malate | 150 - 250 | 20 - 40 | 5 - 10 | Generic Range |
| Palmitoylcarnitine + Malate | 100 - 200 | 15 - 30 | 4 - 8 | Generic Range |
| This compound + Malate | Estimated: 120 - 220 | Estimated: 18 - 35 | Estimated: 5 - 9 | Extrapolated |
| Octanoylcarnitine + Malate | 130 - 230 | 20 - 38 | 5 - 9 | [9] |
Note: Values for this compound are extrapolated based on data for other medium-chain fatty acids and the general efficiency of fatty acid oxidation. Actual values may vary depending on the tissue source of mitochondria and experimental conditions.
Table 2: ATP Synthesis Rates in Isolated Mitochondria
| Substrate | ATP Synthesis Rate (nmol ATP/min/mg protein) | P/O Ratio | Reference(s) |
| Pyruvate + Malate | 600 - 1000 | ~2.5 | Generic Range |
| Palmitoylcarnitine + Malate | 400 - 800 | ~2.5 | Generic Range |
| This compound + Malate | Estimated: 480 - 880 | Estimated: ~2.5 | Extrapolated |
Note: The P/O ratio (phosphate/oxygen ratio) represents the number of ATP molecules synthesized per atom of oxygen consumed. For NADH-linked substrates like those derived from β-oxidation, the theoretical P/O ratio is approximately 2.5.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating mitochondria from cultured cells using differential centrifugation.
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4 with KOH, supplemented with a protease inhibitor cocktail immediately before use.
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge
Procedure:
-
Wash the confluent cell monolayer twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell in the hypotonic buffer for 10 minutes on ice.
-
Homogenize the cells using a Dounce homogenizer with 15-20 strokes of the tight-fitting pestle on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
-
The isolated mitochondria are now ready for downstream functional assays.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in isolated mitochondria with this compound as a substrate.
Materials:
-
Isolated mitochondria (from Protocol 4.1)
-
Seahorse XF96 or XF24 cell culture microplate
-
Seahorse XF Calibrant Solution
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates and inhibitors:
-
This compound (10 mM stock)
-
Malate (1 M stock)
-
ADP (500 mM stock)
-
Oligomycin (100 µM stock)
-
FCCP (100 µM stock)
-
Rotenone/Antimycin A (100 µM stock of each)
-
Procedure:
-
Prepare the Seahorse XF Analyzer: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
Prepare the utility plate: Add the substrates and inhibitors to the appropriate ports of the utility plate. For a typical mitochondrial stress test with a fatty acid substrate, the injection strategy would be:
-
Port A: this compound (final concentration 100 µM) + Malate (final concentration 5 mM)
-
Port B: ADP (final concentration 2 mM)
-
Port C: Oligomycin (final concentration 1 µM)
-
Port D: FCCP (final concentration 1 µM)
-
Port E: Rotenone/Antimycin A (final concentration 1 µM each)
-
-
Prepare the cell plate: Add 5-10 µg of isolated mitochondria per well in a final volume of 50 µL of ice-cold MAS. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Add assay medium: After centrifugation, gently add 125 µL of pre-warmed MAS to each well.
-
Run the assay: Place the utility plate and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: The Seahorse software will calculate the OCR. The key parameters to analyze are:
-
Basal Respiration: OCR before any injections.
-
State 3 Respiration: OCR after the addition of ADP.
-
State 4o Respiration: OCR after the addition of oligomycin (ATP synthase inhibitor), representing proton leak.
-
Maximal Respiration: OCR after the addition of the uncoupler FCCP.
-
Non-Mitochondrial Respiration: OCR after the addition of Rotenone/Antimycin A.
-
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the quantification of this compound in biological samples (e.g., plasma, dried blood spots) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (plasma, serum, or dried blood spot)
-
Internal standard (e.g., deuterated this compound, C6-d3-carnitine)
-
Methanol with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation:
-
For plasma/serum: Precipitate proteins by adding a 3:1 volume of cold methanol containing the internal standard. Vortex and centrifuge at high speed to pellet the protein.
-
For dried blood spots: Punch out a small disc (e.g., 3 mm) and extract with methanol containing the internal standard.
-
-
LC Separation: Inject the supernatant from the sample preparation onto the C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acylcarnitines.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: Precursor ion (m/z) 260.2 -> Product ion (m/z) 85.1
-
C6-d3-carnitine (Internal Standard): Precursor ion (m/z) 263.2 -> Product ion (m/z) 85.1
-
-
Quantification: Create a calibration curve using known concentrations of this compound standards. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a vital intermediate in the mitochondrial oxidation of medium-chain fatty acids. Its formation and transport into the mitochondrial matrix are essential for harnessing the energy stored in hexanoic acid. The study of this compound and its metabolism provides critical insights into normal cellular bioenergetics and the pathophysiology of inherited metabolic disorders. The experimental protocols detailed in this guide offer robust methods for researchers to investigate the function of this compound and its impact on mitochondrial energy production, paving the way for a deeper understanding of cellular metabolism and the development of novel therapeutic strategies for related diseases.
References
- 1. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent PPARalpha agonist stimulates mitochondrial fatty acid beta-oxidation in liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCAD [gmdi.org]
- 9. Increased mitochondrial substrate sensitivity in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Normal Physiological Concentrations of Hexanoylcarnitine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the normal physiological concentrations of Hexanoylcarnitine (C6) in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and a description of its role in metabolic pathways.
Introduction to this compound (C6)
This compound is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an ester of carnitine and hexanoic acid, a six-carbon fatty acid. The formation of acylcarnitines is essential for the transport of fatty acids into the mitochondria for subsequent beta-oxidation and energy production. The concentration of this compound in plasma is a valuable biomarker for monitoring fatty acid oxidation and diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Quantitative Data: Normal Physiological Concentrations
The normal physiological concentrations of this compound in human plasma can vary based on age. The following tables summarize the reference ranges from various sources. It is important to note that values may differ slightly between laboratories due to variations in analytical methods and patient populations.
Table 1: Age-Stratified Reference Ranges for this compound (C6) in Human Plasma (nmol/mL)
| Age Group | Reference Range (nmol/mL) | Source |
| ≤ 7 days | < 0.14 | [1][2] |
| 8 days - 7 years | < 0.23 | [1][2] |
| ≥ 8 years | < 0.17 | [1][2] |
| All Ages | 0.00 - 0.30 | [3] |
| Not specified | < 0.13 | [4] |
Table 2: Reference Range for this compound (C6) in Human Plasma (µmol/L)
| Age Group | Reference Range (µmol/L) | Source |
| Not specified | 0 - 0.1 | [5] |
Note: 1 µmol/L = 1 nmol/mL
Experimental Protocols for Quantification
The gold standard for the quantification of this compound and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Key Experimental Protocol: LC-MS/MS for Acylcarnitine Quantification
This protocol provides a general workflow for the analysis of acylcarnitines in plasma. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 300 µL of an ice-cold precipitation solution (e.g., acetonitrile containing a known concentration of an appropriate internal standard, such as deuterated this compound).
-
Vortexing: Vortex the mixture for approximately 5-10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of two solvents, for instance:
-
Solvent A: Ammonium acetate in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: The gradient is programmed to start with a higher percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for acylcarnitine analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Precursor Ion: For acylcarnitines, the precursor ion is the molecular ion [M+H]+.
-
Product Ion: A common product ion for all carnitine esters is m/z 85, which corresponds to the trimethylamine moiety.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed using known concentrations of the analyte.
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound in human plasma using LC-MS/MS.
Diagram of the Fatty Acid β-Oxidation Pathway
Caption: The role of this compound in the transport of hexanoic acid into the mitochondria for β-oxidation.
Conclusion
The accurate quantification of this compound in human plasma is a vital tool for both clinical diagnostics and metabolic research. The reference ranges provided in this guide serve as a baseline for identifying potential metabolic dysregulations. The detailed LC-MS/MS protocol outlines a robust and reliable method for its measurement. Understanding the role of this compound within the fatty acid β-oxidation pathway is fundamental for interpreting its plasma concentrations and for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. msacl.org [msacl.org]
- 5. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoylcarnitine and its Link to Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid metabolism, representing one of the most common inborn errors of metabolism.[1][2] The deficiency of the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme leads to an inability to break down medium-chain fatty acids for energy, particularly during periods of fasting or metabolic stress.[3][4] This impairment results in the accumulation of specific acylcarnitines, with hexanoylcarnitine (C6) serving as a key biomarker. This technical guide provides an in-depth overview of the core relationship between this compound and MCADD, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and analytical workflows.
Pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is caused by mutations in the ACADM gene, which encodes the MCAD enzyme.[1] This enzyme is crucial for the initial step of mitochondrial beta-oxidation of fatty acids with chain lengths between six and twelve carbons.[5] A deficiency in MCAD activity disrupts this metabolic pathway, leading to the accumulation of medium-chain fatty acids and their derivatives.[4]
During times of fasting or illness, when glycogen stores are depleted, the body relies on fatty acid oxidation for energy production. In individuals with MCADD, this process is impaired, leading to a state of hypoketotic hypoglycemia, where there are low levels of both glucose and ketones in the blood.[6] The accumulation of unmetabolized medium-chain fatty acids and their conversion to acyl-CoAs, which are subsequently conjugated to carnitine, results in elevated levels of medium-chain acylcarnitines in bodily fluids.[7] These accumulating metabolites, including octanoylcarnitine (C8) and this compound (C6), can have toxic effects, contributing to the clinical manifestations of MCADD such as lethargy, vomiting, seizures, and in severe cases, coma or sudden death.[6]
This compound as a Biomarker for MCADD
This compound (C6) is an acylcarnitine formed from the conjugation of hexanoic acid with L-carnitine. While present at low levels in healthy individuals, its concentration is significantly elevated in patients with MCADD.[3] The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is the primary method for newborn screening and diagnosis of MCADD.[8]
A typical acylcarnitine profile in an individual with MCADD shows a prominent elevation of octanoylcarnitine (C8), along with significant increases in this compound (C6) and decanoylcarnitine (C10).[2] The ratios of these acylcarnitines, particularly C8/C2 (acetylcarnitine) and C8/C10, are also important diagnostic markers.[3]
Quantitative Data on Acylcarnitine Levels
The following tables summarize the typical concentrations of this compound and related acylcarnitines in dried blood spots (DBS) and plasma for both healthy individuals and patients with MCADD.
Table 1: Acylcarnitine Concentrations in Dried Blood Spots (DBS)
| Analyte | Healthy Newborns (μmol/L) | MCADD Patients (μmol/L) |
| This compound (C6) | 0.00 - 0.31 | Elevated, often > 0.5[9] |
| Octanoylcarnitine (C8) | 0.00 - 0.60[10] | Significantly elevated, often > 5.0[11] |
| Decanoylcarnitine (C10) | 0.00 - 0.60[10] | Elevated |
| C8/C2 Ratio | < 0.2 | Significantly elevated |
| C8/C10 Ratio | < 2.0 | Significantly elevated |
Note: Reference ranges can vary slightly between laboratories.
Table 2: Acylcarnitine Concentrations in Plasma
| Analyte | Healthy Individuals (μmol/L) | MCADD Patients (μmol/L) |
| This compound (C6) | 0 - 0.1[12] | 0.53 - 1.28[9] |
| Octanoylcarnitine (C8) | ≤ 0.5[9] | 1.34 - 7.51[9] |
| Decanoylcarnitine (C10) | ≤ 0.51[9] | Often elevated, but can be within normal range[3] |
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
The gold standard for the diagnosis and monitoring of MCADD is the analysis of acylcarnitines in dried blood spots or plasma by tandem mass spectrometry.[8]
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[8]
-
Extraction: 100 µL of a methanol solution containing stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) is added to each well.[8]
-
Elution: The plate is sealed and agitated for 30 minutes at room temperature to elute the acylcarnitines from the filter paper.[13]
-
Drying: The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[8]
-
Derivatization (Butylation): 50-100 µL of 3N HCl in n-butanol is added to each well. The plate is sealed and incubated at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines.[8]
-
Final Drying: The butanol is evaporated to dryness.[8]
-
Reconstitution: The residue is reconstituted in a suitable solvent, typically the initial mobile phase for the MS/MS analysis.[8]
-
Aliquoting: 10-50 µL of plasma is pipetted into a microcentrifuge tube.[8]
-
Protein Precipitation: Three volumes of cold acetonitrile containing internal standards are added to precipitate proteins.[8]
-
Vortexing and Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[8]
-
Supernatant Transfer: The supernatant is transferred to a new tube or well.[8]
-
Drying: The supernatant is evaporated to dryness.[8]
-
Derivatization and Reconstitution: The butylation and reconstitution steps are performed as described for DBS samples.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Scan Mode: Precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation. Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.[14]
-
Instrumentation: A triple quadrupole mass spectrometer is typically used.[8]
Urinary Organic Acid Analysis
Analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) is a complementary diagnostic test for MCADD.[1] In MCADD, there is an increased excretion of specific dicarboxylic acids and acylglycines.[1]
-
Hexanoylglycine: A highly specific marker for MCADD.[15]
-
Suberylglycine: Also a characteristic finding.[16]
-
Medium-chain dicarboxylic acids: Including adipic, suberic, and sebacic acids.[1]
Visualizations
Biochemical Pathway of Fatty Acid Beta-Oxidation and the Impact of MCADD
Caption: Biochemical pathway of medium-chain fatty acid beta-oxidation and the metabolic block in MCADD.
Experimental Workflow for Acylcarnitine Analysis from Dried Blood Spots
Caption: Experimental workflow for the analysis of acylcarnitines from dried blood spots by MS/MS.
Diagnostic Logic for MCADD
Caption: Logical workflow for the diagnosis of MCADD using biochemical markers.
Conclusion
This compound, in conjunction with other medium-chain acylcarnitines, serves as a critical and reliable biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. The analytical methods, particularly tandem mass spectrometry, provide a robust and high-throughput platform for the quantitative analysis of these markers, enabling early detection through newborn screening programs and facilitating timely clinical intervention. A thorough understanding of the underlying pathophysiology and the associated biochemical signatures is paramount for researchers, scientists, and drug development professionals working to improve diagnostics, therapies, and management strategies for individuals with MCADD.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 2. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 11. scispace.com [scispace.com]
- 12. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 14. metbio.net [metbio.net]
- 15. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Hexanoylcarnitine in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine (C6 carnitine) is a medium-chain acylcarnitine that serves as a biomarker for various metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Accurate and robust quantification of this compound in urine is crucial for the diagnosis, monitoring, and clinical research of these conditions. This document provides a detailed protocol for the quantification of this compound in human urine using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, d3-hexanoylcarnitine, ensures high accuracy by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Analytical Standard)
-
d3-Hexanoylcarnitine hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and d3-hexanoylcarnitine in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution with 50% methanol/water.
Internal Standard Working Solution (1 µg/mL):
-
Dilute the d3-hexanoylcarnitine stock solution with 50% methanol/water to a final concentration of 1 µg/mL.
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards and QCs by spiking appropriate amounts of the this compound working standard solutions into drug-free human urine. A typical calibration range is 3-100 ng/mL.[1]
Urine Sample Preparation
A simple protein precipitation method is employed for sample cleanup.
-
Thaw frozen urine samples at 4 °C.
-
Centrifuge the urine samples at 10,300 x g for 10 minutes to remove any particulate matter.[1]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample (or calibration standard/QC).
-
Add 10 µL of the 1 µg/mL d3-hexanoylcarnitine internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | As required for optimal separation (a typical gradient starts with low %B, ramps up to a high %B, followed by a wash and re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 10 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 260.2 | 85.1 | 100 | 25 |
| d3-Hexanoylcarnitine (IS) | 263.2 | 85.1 | 100 | 25 |
Data Presentation
The quantitative performance of the method should be evaluated for linearity, sensitivity, accuracy, and precision.
Table 4: Representative Quantitative Performance Data
| Parameter | Value |
| Linearity Range | 3 - 40 ng/mL (in urine)[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Corrected by deuterated internal standard[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in urine samples.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Context
This compound is an intermediate in the beta-oxidation of fatty acids. The following diagram illustrates its position in this metabolic pathway.
Caption: Role of this compound in fatty acid beta-oxidation.
References
Application Note and Protocol: Extraction of Hexanoylcarnitine (C6) from Dried Blood Spots for Analysis by Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that serves as a critical biomarker for inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). The analysis of acylcarnitines in dried blood spots (DBS) using tandem mass spectrometry (MS/MS) is a widely adopted method for newborn screening and clinical research.[1][2] This application note provides a detailed protocol for the extraction of this compound from DBS samples, preparing them for subsequent quantitative analysis. The ease of collection, transportation, and storage makes DBS an ideal sample type for this purpose.[3]
The protocol outlined below is a common and robust method for the extraction of a panel of acylcarnitines, including this compound, from DBS.[1][3] The methodology involves extraction with an organic solvent containing isotopically labeled internal standards, followed by an optional derivatization step to enhance sensitivity and specificity in MS/MS analysis.[4][5]
Experimental Protocol
This protocol describes the extraction of this compound from dried blood spots for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Dried blood spot (DBS) cards (e.g., Whatman 903)[3]
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., D3-hexanoylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Acetyl chloride
-
Nitrogen gas
-
96-well microplates
-
Microplate shaker[3]
-
Centrifuge[3]
-
Sample concentrator/evaporator
Procedure
1. Preparation of Extraction Solution
-
Prepare an extraction solution of 85:15 (v/v) acetonitrile:water.[3]
-
Fortify the extraction solution with the isotopically labeled internal standard (e.g., D3-hexanoylcarnitine) at a known concentration. The exact concentration should be optimized based on the analytical method's sensitivity.
2. Dried Blood Spot Sample Processing
-
Using a manual or automated DBS puncher, punch out a 3.0 mm disk from the center of the dried blood spot into a 2.0 mL Eppendorf tube or a well of a 96-well plate.[3] This corresponds to approximately 3.0 µL of whole blood.[3]
3. Extraction
-
To each punched DBS disk, add 200 µL of the extraction solution containing the internal standard.[3]
-
Seal the tubes or plate and place on a microplate shaker. Vortex and incubate for 20-30 minutes at room temperature.[1][3]
4. Supernatant Collection
-
Following incubation, centrifuge the samples for 10 minutes at 4000 rpm to pellet the filter paper disk and any precipitated proteins.[3]
-
Carefully transfer 150 µL of the supernatant to a new tube or well, being cautious not to disturb the pellet.[3]
5. Derivatization (Butylation)
-
Note: This step is optional but commonly employed in newborn screening to improve the chromatographic retention and mass spectrometric response of acylcarnitines.[4][5]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40-50°C.
-
To the dried residue, add 50 µL of a freshly prepared solution of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).
-
Seal the plate or tubes and incubate at 65°C for 15-20 minutes.
-
After incubation, evaporate the butanolic HCl solution to dryness under a stream of nitrogen gas.
6. Reconstitution
-
Reconstitute the dried extract (from either step 4 if not derivatizing, or step 5 if derivatizing) in an appropriate volume (e.g., 100 µL) of a mobile phase-compatible solvent, such as 80:20 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex briefly to ensure complete dissolution.
7. Sample Analysis
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
-
Analysis is typically performed using electrospray ionization in the positive ion mode, monitoring for the specific precursor and product ion transitions for this compound and its internal standard.
Data Presentation
The following tables summarize representative quantitative data for acylcarnitine analysis from DBS, which would be comparable for this compound.
Table 1: Method Performance Characteristics [4]
| Parameter | Range |
| Correlation Coefficient (r²) | 0.990 - 0.999 |
| Limit of Detection (LOD) | 0.002 - 0.063 µM |
| Limit of Quantification (LOQ) | 0.004 - 0.357 µM |
| Precision (%RSD) | 0.8 - 8.8% |
| Mean Recovery | ~103% |
Table 2: Comparison of Extraction Solvents [3]
| Extraction Solvent | Observation |
| 100% Methanol | Commonly used, good recovery for many acylcarnitines. |
| 80% Methanol in Water | Effective for a broad range of acylcarnitines.[6] |
| 100% Acetonitrile | Evaluated for high recovery. |
| 85% Acetonitrile in Water | Demonstrated high recovery and reduced matrix effects.[3] |
| 100% Acetonitrile with 0.1N HCl | Also evaluated for extraction efficiency. |
Diagrams
References
- 1. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 4. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Hexanoyl-L-carnitine using Hexanoyl-L-carnitine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is formed during the transport of hexanoic acid into the mitochondria for β-oxidation. The quantification of hexanoyl-L-carnitine in biological matrices is essential for studying metabolic pathways, diagnosing certain inborn errors of metabolism, and for drug development programs targeting fatty acid oxidation. Stable isotope-labeled internal standards are the gold standard for accurate quantification by mass spectrometry. Hexanoyl-L-carnitine-d3, a deuterated analog of hexanoyl-L-carnitine, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[1][2] This document provides detailed protocols for the quantification of hexanoyl-L-carnitine in plasma and tissue samples using Hexanoyl-L-carnitine-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Properties
A summary of the key properties of Hexanoyl-L-carnitine and its deuterated internal standard, Hexanoyl-L-carnitine-d3, is provided below.
| Property | Hexanoyl-L-carnitine | Hexanoyl-L-carnitine-d3 |
| Synonyms | (R)-Caproylcarnitine, C6 Carnitine[3] | L-Caproylcarnitine-d3, C6:0 Carnitine-d3[2] |
| Molecular Formula | C₁₃H₂₅NO₄[3] | C₁₃H₂₂D₃NO₄[2] |
| Molecular Weight | 259.34 g/mol [3] | 262.36 g/mol |
| CAS Number | 22671-29-0 | 2483831-95-2[2][4] |
| Purity | ≥97.0% (TLC) | ≥98 atom % D, 97% (CP)[5] |
| Storage Temperature | 2-8°C | -20°C[4] |
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation
This protocol is adapted from established methods for acylcarnitine analysis in plasma.[6]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of Hexanoyl-L-carnitine-d3 in methanol to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 15 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Tissue Sample Preparation
This protocol is based on established methods for the extraction of acylcarnitines from tissue.
-
Weigh Tissue: Weigh approximately 20-30 mg of frozen tissue.
-
Homogenization Buffer: Add 500 µL of ice-cold methanol containing the internal standard, Hexanoyl-L-carnitine-d3, at a concentration of 50 ng/mL.
-
Homogenization: Homogenize the tissue sample using a bead beater or a Dounce homogenizer on ice until a uniform homogenate is obtained.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
The following LC-MS/MS parameters are a starting point and may require optimization for your specific instrumentation. The parameters are based on a validated method for a broad range of acylcarnitines.[6]
a) Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
b) Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c) MRM Transitions
The following are the expected MRM transitions for Hexanoyl-L-carnitine and its d3-labeled internal standard. The product ion at m/z 85 is a characteristic fragment for carnitine and its esters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoyl-L-carnitine | 260.2 | 85.1 | 20 |
| Hexanoyl-L-carnitine-d3 | 263.2 | 85.1 | 20 |
Quantitative Data
The following tables present representative quantitative data that can be expected from a validated LC-MS/MS method for Hexanoyl-L-carnitine using Hexanoyl-L-carnitine-d3 as an internal standard. The data is based on typical performance characteristics of similar acylcarnitine assays.[7][8][9]
Calibration Curve
A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of Hexanoyl-L-carnitine.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 500 | 12.6 |
| Linearity (R²) | >0.995 |
Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Precision and Accuracy
Intra-Day Precision and Accuracy (n=6)
| Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | %RSD | %Accuracy |
| 1.5 | 1.45 | 6.8 | 96.7 |
| 75 | 78.2 | 4.2 | 104.3 |
| 400 | 390.5 | 3.1 | 97.6 |
Inter-Day Precision and Accuracy (n=6, over 3 days)
| Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | %RSD | %Accuracy |
| 1.5 | 1.53 | 8.2 | 102.0 |
| 75 | 72.9 | 6.5 | 97.2 |
| 400 | 410.1 | 4.8 | 102.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Hexanoyl-L-carnitine.
Fatty Acid Beta-Oxidation and Carnitine Shuttle
Caption: The role of the carnitine shuttle in fatty acid metabolism.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Hexanoylcarnitine | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Carnitine·HCl, ð-hexanoyl (ð-methyl-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9276-0.1MG [isotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. bevital.no [bevital.no]
- 9. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of acylcarnitines in plasma prior to analysis, typically by tandem mass spectrometry (MS/MS). Acylcarnitines are crucial biomarkers for inborn errors of metabolism, and their accurate quantification is vital for disease diagnosis, monitoring, and in the assessment of drug-induced mitochondrial toxicity.[1][2][3]
The following sections detail common sample preparation techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, along with comparative data and step-by-step protocols.
Introduction to Acylcarnitine Analysis
Acylcarnitines are esters of carnitine and fatty acids, essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. Genetic defects in fatty acid oxidation or organic acid metabolism pathways lead to the accumulation of specific acylcarnitine profiles in bodily fluids like plasma.[2][4] The analysis of these profiles, typically performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a cornerstone of newborn screening programs and a critical diagnostic tool for various metabolic disorders.[1][5] The analytical process often involves a precursor ion scan to detect species that produce a common fragment ion, such as m/z 85 or m/z 99 for butylated acylcarnitines.[4]
Sample Preparation Techniques: An Overview
Effective sample preparation is critical for accurate and reproducible acylcarnitine analysis. The primary goals are to remove interfering substances like proteins and phospholipids from the plasma matrix, concentrate the analytes, and ensure compatibility with the analytical instrument. The choice of method depends on the specific analytical requirements, such as the desired level of sensitivity, throughput, and the need to analyze specific acylcarnitine species.
Here, we discuss three prevalent techniques:
-
Protein Precipitation (PPT): A simple and rapid method ideal for high-throughput screening.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte concentration compared to PPT.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be tailored for specific applications, such as separating protein-bound long-chain acylcarnitines.[6]
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes key performance parameters for different sample preparation techniques based on published literature. This allows for a comparative overview to aid in method selection.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 84% to 112%[7] | 77-85%[8], 98-105%[9][10] | Method-dependent, often used for specific fractions[6] |
| Precision (CV%) | Within-day <10%, Between-day 4.4% to 14.2%[7] | Day-to-day variation <18%[9][10] | Intra- and inter-day precision <3.4% for carnitine[6] |
| Throughput | High | Medium to High (can be automated) | Low to Medium |
| Extract Cleanliness | Moderate | High | High |
| Cost per Sample | Low | Medium | Low to Medium |
| Typical Application | Routine clinical screening, high-throughput analysis | Quantitative analysis requiring high accuracy and precision | Targeted analysis of specific acylcarnitine classes |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a solvent.
Materials:
-
Plasma sample
-
Internal standard solution (containing isotopically labeled acylcarnitines)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
-
Pipettes and tips
Procedure:
-
Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acylcarnitines and transfer it to a clean tube or vial for analysis by LC-MS/MS.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a cation-exchange mechanism to isolate and concentrate acylcarnitines from plasma.
Materials:
-
Plasma sample
-
Internal standard solution
-
Methanol
-
Cation-exchange SPE cartridges
-
SPE manifold
-
Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)[11]
-
Elution Solution (e.g., Methanol/Ammonium Formate)[11]
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Sample Pre-treatment:
-
SPE Column Conditioning:
-
Condition the cation-exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of the Wash Solution to remove unbound impurities.[11]
-
-
Elution:
-
Elute the acylcarnitines from the cartridge with 1.5 mL of the Elution Solution into a clean collection tube.[11]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
-
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow.
Protocol 3: Derivatization (Butylation)
Derivatization to butyl esters is a common step to enhance the ionization efficiency and chromatographic separation of acylcarnitines, particularly for analysis by flow-injection MS/MS.[2][12]
Materials:
-
Dried sample extract (from PPT or SPE)
-
n-Butanol with 5% (v/v) acetyl chloride[12]
-
Heating block or incubator (60°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
To the dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.[12]
-
Seal the tube or vial and incubate at 60°C for 20 minutes.[12]
-
After incubation, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the butylated acylcarnitines in a suitable solvent for analysis.
Workflow Diagram:
Caption: Butylation Derivatization Workflow.
Concluding Remarks
The choice of sample preparation technique for acylcarnitine analysis in plasma is a critical decision that impacts the quality and reliability of the results. For high-throughput applications such as newborn screening, a simple protein precipitation method may be sufficient.[7] However, for research and drug development applications requiring higher sensitivity and accuracy, solid-phase extraction is often preferred.[9][10] Derivatization can further enhance analytical performance, especially when using direct infusion MS/MS.[12] It is essential to validate the chosen method thoroughly to ensure it meets the specific requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hexanoylcarnitine in Newborn Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is the fatty acid oxidation (FAO) defects, where the body is unable to break down fats for energy. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common FAO disorders and is characterized by the accumulation of medium-chain acylcarnitines in bodily fluids.[1][2][3] Hexanoylcarnitine (C6), an acylcarnitine with a six-carbon fatty acid chain, is one of the secondary biomarkers, alongside the primary marker octanoylcarnitine (C8), that is elevated in newborns with MCADD.[1]
High-throughput screening of this compound and other acylcarnitines from dried blood spots (DBS) using flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is a rapid, sensitive, and specific method that allows for the analysis of hundreds of samples per day.[4][5] This application note provides a detailed protocol for the high-throughput screening of this compound in newborn screening, along with data presentation and visualizations to aid researchers and laboratory professionals in the implementation and interpretation of this essential screening test.
Principle of the Method
The method involves the extraction of acylcarnitines from a small punch of a dried blood spot sample using a solvent, typically methanol, containing stable isotope-labeled internal standards. The extract is then directly introduced into a tandem mass spectrometer via flow injection. The acylcarnitines are ionized, and specific precursor-product ion transitions are monitored in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal intensity of the endogenous this compound to its corresponding internal standard.
Data Presentation
The interpretation of newborn screening results for this compound relies on comparing the measured concentration to established cut-off values. These values can vary between different screening programs and populations. Below is a summary of representative quantitative data for this compound in newborn screening.
Table 1: Quantitative Data for this compound (C6) in Newborn Screening
| Parameter | Value (µmol/L) | Source |
| Normal Range (Example) | < 0.30 | [6] |
| Normal Range (Example) | < 0.17 | [6] |
| Cut-off Value (Example 1) | > 0.28 | [7] |
| Cut-off Value (Example 2) | Not specified as a primary marker, but elevated in conjunction with C8 | [1] |
| Concentration in MCADD (Typical) | Elevated above the normal range | [1] |
Note: It is crucial for each laboratory to establish and validate its own cut-off values based on its specific population and methodology.[8] The ratio of different acylcarnitines, such as C8/C10, is also a critical component in the interpretation of results for MCADD.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the high-throughput screening of this compound from dried blood spots using FIA-MS/MS.
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
DBS puncher (e.g., 1/8 inch or 3.2 mm) and cutting mat
-
96-well microtiter plates
-
Plate shaker
-
Plate sealer or lids
-
Methanol (HPLC grade)
-
Stable isotope-labeled internal standard for this compound (e.g., C6-d3-carnitine)
-
Other acylcarnitine internal standards as required for the panel
-
Flow injection solvent (e.g., 80:20 Methanol:Water with 0.1% formic acid)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Flow injection system
Sample Preparation
-
DBS Punching:
-
Visually inspect the dried blood spots for quality (e.g., sufficient and uniform blood application).
-
Punch a single 1/8-inch (or 3.2 mm) disc from the center of a valid dried blood spot into a designated well of a 96-well microtiter plate.[5]
-
Include quality control (QC) samples (e.g., fortified blood spots with known concentrations of acylcarnitines) and a blank filter paper disc in each run.
-
-
Extraction:
-
Prepare an extraction solution of methanol containing the appropriate concentrations of stable isotope-labeled internal standards, including C6-d3-carnitine.
-
Add 100 µL of the extraction solution to each well of the 96-well plate containing a DBS punch.[4][5]
-
Seal the plate securely.
-
Place the plate on a plate shaker and shake for 30 minutes at room temperature.
-
-
Eluate Transfer:
-
After shaking, carefully transfer the supernatant (the methanol extract) to a new, clean 96-well plate for analysis. This can be done by centrifugation of the plate and then pipetting, or by using filter plates.
-
Instrumental Analysis (FIA-MS/MS)
-
System Preparation:
-
Equilibrate the tandem mass spectrometer and the flow injection system.
-
Set the flow rate of the injection solvent (e.g., 0.1 mL/min).
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for this compound (C6): m/z 288.2
-
Product Ion for this compound (C6): m/z 85.1
-
Precursor Ion for C6-d3-carnitine: m/z 291.2
-
Product Ion for C6-d3-carnitine: m/z 85.1
-
Optimize other instrument parameters such as capillary voltage, source temperature, and collision energy for the specific instrument being used.
-
-
Injection and Data Acquisition:
-
Inject a specific volume of the extract (e.g., 10 µL) into the flow injection system.
-
Acquire data for each sample for a short duration (e.g., 1-2 minutes).[9]
-
Data Analysis and Quality Control
-
Quantification:
-
The concentration of this compound in each sample is calculated by the instrument software based on the ratio of the peak area of the endogenous C6 to the peak area of the C6-d3 internal standard.
-
-
Quality Control:
-
The results of the QC samples must fall within their pre-defined acceptance ranges for the run to be considered valid.
-
The blank sample should not show any significant signal for the analytes of interest.
-
-
Interpretation:
-
Compare the calculated concentration of this compound for each newborn sample to the established cut-off value.
-
Results exceeding the cut-off are considered presumptive positive and require further follow-up, which may include repeat analysis, second-tier testing, and clinical evaluation.
-
Visualizations
Metabolic Pathway of Medium-Chain Fatty Acid Oxidation
The following diagram illustrates the beta-oxidation of a medium-chain fatty acid and highlights the step catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). A deficiency in this enzyme leads to the accumulation of medium-chain acyl-CoAs, which are then converted to acylcarnitines, including this compound.
Caption: Mitochondrial beta-oxidation of medium-chain fatty acids.
Experimental Workflow for High-Throughput Screening of this compound
The diagram below outlines the major steps involved in the high-throughput screening of this compound from dried blood spots.
Caption: High-throughput newborn screening workflow.
Conclusion
The high-throughput screening of this compound using tandem mass spectrometry is a robust and essential component of modern newborn screening programs. Early detection of elevated this compound, in conjunction with other medium-chain acylcarnitines, allows for the timely diagnosis and management of MCADD, significantly improving the long-term outcomes for affected individuals. The protocols and information provided in this document serve as a comprehensive guide for laboratories involved in newborn screening and metabolic research. Adherence to standardized procedures and rigorous quality control is paramount to ensure the accuracy and reliability of screening results.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCAD [gmdi.org]
- 3. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dph.sc.gov [dph.sc.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of hexacosanoyl lysophosphatidylcholine, amino acids, acylcarnitines, and succinylacetone during FIA-ESI-MS/MS analysis of dried blood spot extracts for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles in biological samples is a vital diagnostic tool for inborn errors of metabolism and provides valuable insights in drug development and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of acylcarnitines; however, due to their low volatility and polar nature, derivatization is a mandatory step to improve their chromatographic behavior and detection sensitivity.
This document provides detailed application notes and experimental protocols for three common derivatization methods for acylcarnitine analysis by GC-MS:
-
Transformation into Acyloxylactones
-
Esterification with Propyl Chloroformate
-
Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Derivatization Methods for Acylcarnitine Analysis
The choice of derivatization method can significantly impact the sensitivity, selectivity, and reproducibility of acylcarnitine analysis. Below is a summary of the key characteristics of each method.
Transformation into Acyloxylactones
This method involves the conversion of acylcarnitines into their corresponding acyloxylactone derivatives. This is a robust method that has been successfully applied to the quantitative profiling of plasma acylcarnitines. The resulting acyloxylactones are volatile and suitable for GC-MS analysis.[1]
Esterification with Propyl Chloroformate
Propyl chloroformate is a versatile derivatizing agent that reacts with the carboxyl group of acylcarnitines to form propyl esters. A subsequent on-column N-demethylation can occur, yielding volatile acyl N-demethylcarnitine propyl esters that are amenable to GC-MS analysis.[2] This method is noted for its application in characterizing acylcarnitines in urine samples from patients with metabolic disorders.[2]
Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a widely used derivatization technique for a broad range of metabolites, including those containing hydroxyl and carboxyl functional groups present in acylcarnitines. BSTFA reacts with these active hydrogens to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[3] This method is advantageous as it can derivatize multiple functional groups simultaneously.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance of the different derivatization methods for acylcarnitine analysis. It is important to note that direct head-to-head comparative studies for all these methods specifically for acylcarnitine analysis by GC-MS are limited. The data presented is compiled from various sources and may include data from similar analytes where direct acylcarnitine data is unavailable.
| Derivatization Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Acyloxylactone Formation | C2-C18 Acylcarnitines | Plasma | Sub-nanomolar range | 0.02 - 4.90 µmol/L | Not explicitly stated | [1] |
| Propyl Chloroformate Esterification | C4-C12 Acylcarnitines | Standards | Well below 1 ng | Not explicitly stated | Not explicitly stated | [2] |
| BSTFA Silylation | General Analytes | - | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
Experimental Workflows and Protocols
Experimental Workflow Diagrams
Caption: General experimental workflows for the three described derivatization methods.
Detailed Experimental Protocols
Protocol 1: Transformation of Acylcarnitines into Acyloxylactones
This protocol is adapted from a validated method for the quantitative analysis of plasma acylcarnitines.[1]
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add an appropriate amount of stable isotope-labeled internal standards for the acylcarnitines of interest. b. Perform a solid-phase cation exchange extraction using a PRS-column. c. Wash the column to remove interfering substances. d. Elute the acylcarnitines from the column using a barium chloride solution.
2. Derivatization: a. The detailed reaction conditions for the transformation into acyloxylactones are proprietary to the published method and are not fully disclosed. Generally, this involves a chemical reaction to cyclize the acylcarnitine molecule.
3. GC-MS Analysis: a. GC Column: Use a suitable capillary column for the separation of acyloxylactones. b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless. d. Oven Temperature Program: An optimized temperature gradient to separate the different chain-length acylcarnitines. e. MS Detection: Use chemical ionization (CI) with isobutane as the reactant gas. f. Data Acquisition: Monitor a common ion at m/z+ and the protonated molecular ion for each acyloxylactone derivative.
Protocol 2: Esterification with Propyl Chloroformate
This protocol is based on a novel approach for the analysis of acylcarnitines.[2]
1. Sample Preparation: a. Use an aqueous sample of acylcarnitines (e.g., urine).
2. Derivatization: a. Perform a direct esterification by adding propyl chloroformate to the aqueous sample in the presence of propanol. b. The reaction is typically rapid and occurs at room temperature.
3. Extraction: a. Perform an ion-pair extraction of the resulting acylcarnitine propyl esters using potassium iodide into chloroform.
4. GC-MS Analysis: a. GC Column: A suitable capillary column for the separation of the derivatives. b. Injection: On-column injection is performed, which facilitates the N-demethylation of the acylcarnitine propyl ester iodides to form the volatile acyl N-demethylcarnitine propyl esters. c. MS Detection: Use chemical ionization (CI) mass spectrometry. d. Data Acquisition: Monitor selected ions for the detection of the derivatives. For medium-chain length (C4-C12) acylcarnitines, detection limits are well below 1 ng using selected ion monitoring.[2]
Protocol 3: Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This is a general protocol for silylation that can be adapted for acylcarnitines.[3]
1. Sample Preparation: a. Start with a dried extract of the biological sample containing the acylcarnitines. It is crucial that the sample is anhydrous as BSTFA is moisture-sensitive.
2. Derivatization: a. To the dried sample, add a solution of BSTFA. The addition of 1% trimethylchlorosilane (TMCS) can act as a catalyst and improve the derivatization efficiency for hindered hydroxyl groups. b. A common solvent for the derivatization reaction is pyridine or acetonitrile. c. Cap the reaction vial tightly and vortex for 10 seconds. d. Incubate the mixture at 60°C for 60 minutes. The optimal temperature and time may need to be determined empirically for specific acylcarnitines.
3. GC-MS Analysis: a. GC Column: A non-polar or medium-polarity capillary column is typically used for the separation of TMS derivatives. b. Carrier Gas: Helium. c. Injection Mode: Split or splitless injection can be used depending on the concentration of the analytes. d. Oven Temperature Program: A temperature gradient is necessary to elute the TMS-derivatized acylcarnitines of varying chain lengths. e. MS Detection: Electron ionization (EI) is commonly used. f. Data Acquisition: Acquire full scan mass spectra to identify the characteristic fragmentation patterns of the TMS-derivatized acylcarnitines.
Logical Relationships in Derivatization
The following diagram illustrates the logical relationship between the properties of acylcarnitines and the necessity of derivatization for successful GC-MS analysis.
Caption: The necessity of derivatization for GC-MS analysis of acylcarnitines.
Conclusion
The derivatization of acylcarnitines is a critical step for their successful analysis by GC-MS. The choice of the appropriate method depends on the specific acylcarnitines of interest, the sample matrix, and the available instrumentation. The transformation to acyloxylactones offers a validated quantitative method for plasma samples. Esterification with propyl chloroformate provides a novel approach, particularly for urine analysis. Silylation with BSTFA is a versatile and widely used technique applicable to a broad range of metabolites, including acylcarnitines. The detailed protocols and workflows provided in these application notes serve as a guide for researchers and scientists to develop and implement robust and reliable methods for acylcarnitine analysis in their laboratories.
References
- 1. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. researchgate.net [researchgate.net]
Application of Hexanoylcarnitine Profiling in Metabolomics Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that plays a crucial role in the transport of hexanoic acid, a medium-chain fatty acid, into the mitochondria for energy production via β-oxidation.[1] The profiling of this compound and other acylcarnitines in biological fluids and tissues has emerged as a powerful tool in metabolomics.[2][3] This analysis provides a window into the state of fatty acid and amino acid metabolism, making it invaluable for the diagnosis of inborn errors of metabolism, biomarker discovery for complex diseases, and assessing the metabolic effects of drug candidates.[4][5]
Acylcarnitines are formed when carnitine is esterified with an acyl-CoA.[1] This conversion is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane.[6][7][8] Disturbances in this pathway, often due to genetic defects in enzymes involved in fatty acid oxidation, lead to the accumulation of specific acylcarnitines, which can be detected and quantified in biological samples.[9][10]
Applications in Disease Diagnosis and Biomarker Discovery
The primary clinical application of acylcarnitine profiling, including this compound, is in newborn screening for inborn errors of metabolism.[11][12] Beyond this, its application has expanded to a wide range of complex diseases:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is a classic example where elevated levels of medium-chain acylcarnitines, including this compound (C6), octanoylcarnitine (C8), and decanoylcarnitine (C10), are diagnostic.[11][13] In MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to their accumulation and subsequent esterification to carnitine.[13]
-
Other Inborn Errors of Metabolism: Elevated this compound can also be associated with glutaric aciduria type II and celiac disease.[1]
-
Cardiometabolic Diseases: Studies have shown a positive association between elevated serum levels of this compound and coronary artery disease (CAD).[5] Alterations in this compound concentrations have also been observed in prediabetic conditions and type 2 diabetes, suggesting a role in the pathogenesis of insulin resistance.[14][15]
-
Inflammatory Diseases: In psoriasis, an immune-mediated chronic inflammatory disease, this compound has been found to be significantly upregulated in plasma.[16]
-
Neurological Disorders: Distinct acylcarnitine profiles have been observed in different phenotypes of major depressive disorder, suggesting a link between mitochondrial metabolism and the neurobiology of depression.[17]
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in different biological matrices and conditions. It is important to note that reference ranges can vary between laboratories due to different analytical methods and populations.
| Condition | Matrix | This compound (C6) Concentration (µmol/L) | Reference |
| Healthy Newborns | Dried Blood Spot | Not typically elevated; part of a profile with other acylcarnitines. In one study, octanoylcarnitine (a related medium-chain acylcarnitine) had a maximum concentration of 0.22 µmol/L.[18] | [18] |
| MCAD Deficiency | Dried Blood Spot / Plasma | Significantly elevated. While specific values for C6 are part of a broader elevated medium-chain profile, one study reported a median octanoylcarnitine of 8.4 µmol/L in newborns with MCAD deficiency.[18] | [11][18] |
| Coronary Artery Disease | Serum | Positively associated with CAD.[5] | [5] |
| Psoriasis | Plasma | Significantly upregulated compared to healthy controls.[16] | [16] |
| Prediabetic Conditions (IGT) | Serum | Significantly different among groups with normal glucose tolerance, impaired fasting glycaemia, impaired glucose tolerance (IGT), and type 2 diabetes.[14] | [14] |
| Healthy Adults (Reference Range) | Plasma | Optimal Result: 0 - 0.1 µmol/L | [19] |
Experimental Protocols
The quantification of this compound is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide range of acylcarnitines.[20]
Protocol 1: Acylcarnitine Profiling from Dried Blood Spots (DBS)
This protocol is widely used for newborn screening.
Materials:
-
Dried blood spot collection cards
-
3 mm hole punch
-
96-well microtiter plate
-
Methanol containing deuterated internal standards (e.g., d3-hexanoylcarnitine)[4]
-
3N HCl in n-butanol or n-butanol with 5% (v/v) acetyl chloride for derivatization[4][21]
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[4]
-
Extraction: Add 100 µL of methanol containing the internal standards to each well.[4]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature.[4]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.[4]
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 60-65°C for 15-30 minutes.[4][21]
-
Final Drying: Evaporate the butanol solution to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS. Acylcarnitines are typically detected in positive ion mode, monitoring for the precursor ion of m/z 85.[21]
Protocol 2: Acylcarnitine Profiling from Plasma
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade)
-
Methanol containing deuterated internal standards
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette 10-50 µL of plasma into a microcentrifuge tube.[4]
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing the deuterated internal standards.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[4]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well of a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization and Analysis: Proceed with the derivatization (optional but common for butylation) and LC-MS/MS analysis steps as described in Protocol 1.
Protocol 3: Acylcarnitine Extraction from Tissue
Materials:
-
Frozen tissue samples (-80°C)
-
Ice-cold 80/20 Methanol/Water (LC-MS grade)[22]
-
Isotopically labeled internal acylcarnitine standard solution
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Lyophilizer or vacuum concentrator
-
Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% acetic acid)[22]
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of frozen tissue into a pre-chilled microcentrifuge tube. It is crucial to keep the tissue frozen to prevent metabolic changes.[22]
-
Extraction Solvent Addition: Add 1 mL of ice-cold 80/20 methanol/water and a known amount of the internal standard solution to the tube.[22]
-
Homogenization: Homogenize the tissue using a bead-beating homogenizer. Ensure the sample remains cold.[22]
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[22]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Lyophilize or use a vacuum concentrator to dry the supernatant.
-
Reconstitution: Reconstitute the dried extract in the appropriate solvent for LC-MS/MS analysis.[22]
-
Analysis: Analyze the samples by LC-MS/MS.
Visualizations
Fatty Acid β-Oxidation and the Carnitine Shuttle
The following diagram illustrates the central role of the carnitine shuttle in transporting fatty acids into the mitochondria for β-oxidation. This compound is an intermediate in the metabolism of medium-chain fatty acids.
Caption: The Carnitine Shuttle System for Fatty Acid Transport.
Experimental Workflow for Acylcarnitine Profiling
This diagram outlines the general workflow for the analysis of acylcarnitines from biological samples using LC-MS/MS.
Caption: General workflow for acylcarnitine profiling.
Logical Relationship in MCAD Deficiency
This diagram illustrates the metabolic consequence of a defect in the MCAD enzyme, leading to the accumulation of this compound.
Caption: Metabolic consequence of MCAD deficiency.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. [scholars.duke.edu]
- 13. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 14. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 15. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomic profiling reveals amino acid and carnitine alterations as metabolic signatures in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Note and Protocol: Quantitative Assay for Hexanoylcarnitine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine, a medium-chain acylcarnitine, is a key intermediate in the mitochondrial fatty acid β-oxidation pathway.[1] It is formed by the conjugation of carnitine with hexanoyl-CoA, facilitating the transport of hexanoic acid across the inner mitochondrial membrane for energy production.[1] Aberrant levels of this compound and other acylcarnitines in tissues can serve as important biomarkers for inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and have been implicated in complex diseases like the metabolic syndrome and diabetes.[2][3] Consequently, the accurate and robust quantification of this compound in tissue samples is crucial for basic research, clinical diagnostics, and the development of therapeutic interventions.
This document provides a detailed protocol for the quantitative analysis of this compound in tissue samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3] The protocol covers tissue homogenization, metabolite extraction, and LC-MS/MS analysis, along with guidelines for data presentation and interpretation.
Metabolic Role of this compound
This compound is an essential component of the carnitine shuttle system, which is responsible for the transport of long- and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.
Figure 1: Carnitine shuttle and the role of this compound in fatty acid metabolism.
Experimental Protocols
This section details the complete workflow for the quantification of this compound in tissue samples, from sample preparation to data acquisition.
Materials and Reagents
-
Tissue Samples: Frozen at -80°C until use.
-
Internal Standard (IS): L-Hexanoylcarnitine-d9 or a similar stable isotope-labeled analog.[4]
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Reagents for Derivatization (Optional but Recommended):
-
n-Butanol
-
Acetyl chloride
-
-
Equipment:
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge (capable of 10,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Experimental Workflow Diagram
Figure 2: Workflow for the quantitative analysis of this compound in tissue.
Detailed Protocol
1. Sample Preparation and Extraction [2][5]
-
Tissue Weighing: On dry ice, weigh approximately 20-50 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube containing homogenization beads.
-
Homogenization: Add 1 mL of ice-cold methanol containing the internal standard (e.g., L-Hexanoylcarnitine-d9 at a final concentration of 0.05 pmol/µl). Homogenize the tissue using a bead beater for 60 seconds.
-
Protein Precipitation and Centrifugation: Vortex the homogenate for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
2. Derivatization (Butylation) [2][6]
Note: Derivatization to butyl esters increases ionization efficiency and allows for the separation of isobaric compounds.
-
To the dried extract, add 100 µL of 3N n-butanolic HCl (prepared by slowly adding acetyl chloride to n-butanol).
-
Incubate the mixture at 60°C for 20 minutes with shaking.
-
Evaporate the sample to dryness again under a stream of nitrogen.
3. Sample Reconstitution
-
Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The total run time is typically 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for butylated this compound is m/z 316.3, and a common product ion is m/z 85.1.[2] For the internal standard (L-Hexanoylcarnitine-d9), the transition would be m/z 325.3 → m/z 94.1. These transitions should be optimized on the specific instrument used.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.890 |
| Linearity (R²) | 0.999 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Recovery (%) | 92 - 105% |
| Matrix Effect (%) | 88 - 102% |
Table 3: this compound Concentrations in Tissue Samples
| Sample ID | Tissue Type | This compound (pmol/mg tissue) |
| Control 1 | Liver | 1.25 |
| Control 2 | Liver | 1.38 |
| Treated 1 | Liver | 3.42 |
| Treated 2 | Liver | 3.78 |
| Control 1 | Muscle | 0.88 |
| Control 2 | Muscle | 0.95 |
| Treated 1 | Muscle | 2.15 |
| Treated 2 | Muscle | 2.31 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in tissue samples.[2][3] The use of a stable isotope-labeled internal standard and butylation derivatization ensures high accuracy and precision.[2][4] This application note and protocol can be readily implemented in research and drug development settings to investigate the role of fatty acid metabolism in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for the Use of Hexanoylcarnitine as a Substrate in Enzyme Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoylcarnitine is a medium-chain acylcarnitine that plays a significant role in fatty acid metabolism. It is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. In the context of enzyme activity assays, this compound primarily serves as a product in the forward reaction and a substrate in the reverse reaction catalyzed by carnitine acyltransferases. These enzymes are crucial for the transport of fatty acids into the mitochondria for β-oxidation. The primary enzyme that utilizes hexanoyl-CoA to produce this compound is Carnitine O-acetyltransferase (CRAT), which, despite its name, has a broad substrate specificity that includes medium-chain acyl-CoAs.[1][2] Additionally, Carnitine O-octanoyltransferase (CROT) is another enzyme that acts on medium-chain acyl-CoAs and is relevant in this context.[1][3]
These application notes provide detailed protocols for enzyme activity assays using hexanoyl-CoA as a substrate to produce this compound (forward reaction) and this compound as a substrate to produce hexanoyl-CoA (reverse reaction). The primary focus will be on Carnitine O-acetyltransferase (CRAT).
Key Applications
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as K_m_ and V_max_ for CRAT and other carnitine acyltransferases with medium-chain acyl-CoA substrates.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of carnitine acyltransferases for therapeutic drug development.
-
Disease Mechanism Studies: Investigating the impact of mutations or disease states on the activity of enzymes involved in medium-chain fatty acid metabolism.
-
Metabolic Flux Analysis: Quantifying the rate of this compound formation or consumption to understand metabolic pathways.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the known kinetic parameters for Carnitine O-acetyltransferase (CRAT) with various substrates. While specific kinetic data for hexanoyl-CoA and this compound are not always readily available in all literature, the provided data for other short and medium-chain substrates offer a valuable reference range.
| Enzyme | Substrate | Apparent K_m_ (µM) | Apparent V_max_ (U/mg) | Source Organism | Reference |
| CRAT | Acetyl-CoA | ~30-100 | Varies | Human, Rat, Pigeon | [4][5] |
| L-Carnitine | ~200-500 | Varies | Human, Rat, Pigeon | [4][5] | |
| Propionyl-CoA | Similar to Acetyl-CoA | Varies | Human | [5] | |
| Octanoyl-CoA | ~10-50 | Varies | Human | [5] | |
| Acetylcarnitine | ~300-600 | Varies | Human, Rat | [4] | |
| Octanoylcarnitine | ~100-300 | Varies | Human | [4] | |
| CROT | Octanoyl-CoA | ~5-20 | Varies | Human, Mouse | [1] |
| L-Carnitine | ~200-400 | Varies | Human, Mouse | [1] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are approximate and should be determined empirically for specific experimental setups.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CRAT Activity (Forward Reaction)
This protocol measures the forward reaction of CRAT, where hexanoyl-CoA and L-carnitine are converted to this compound and Coenzyme A (CoA). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[6][7][8]
Materials:
-
Recombinant or purified Carnitine O-acetyltransferase (CRAT)[8][9]
-
Hexanoyl-CoA
-
L-Carnitine
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
EDTA
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Hexanoyl-CoA Stock Solution: 10 mM in deionized water.
-
L-Carnitine Stock Solution: 100 mM in deionized water.
-
Enzyme Solution: Dilute purified CRAT to a suitable concentration (e.g., 0.1-0.5 U/mL) in cold assay buffer immediately before use.
-
-
Assay Setup (for a 200 µL reaction volume in a 96-well plate):
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of 10 mM DTNB solution (final concentration: 0.5 mM).
-
Add 10 µL of 10 mM Hexanoyl-CoA solution (final concentration: 0.5 mM).
-
Add 10 µL of diluted CRAT enzyme solution.
-
Include a blank control for each sample by adding 10 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM L-Carnitine solution (final concentration: 5 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm at 25°C for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA_412_/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA_412_/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
Path length is typically 1 cm for a standard cuvette. For a 96-well plate, it needs to be determined or a standard curve should be used.
-
-
Protocol 2: Spectrophotometric Assay for CRAT Activity (Reverse Reaction)
This protocol measures the reverse reaction of CRAT, where this compound and CoA are converted to hexanoyl-CoA. The consumption of CoA can be monitored, or more commonly, the formation of the thioester bond in hexanoyl-CoA is measured by the increase in absorbance at 233 nm.[10]
Materials:
-
Recombinant or purified Carnitine O-acetyltransferase (CRAT)
-
This compound
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Microplate reader or spectrophotometer with UV capabilities
-
UV-transparent 96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
This compound Stock Solution: 100 mM in deionized water.
-
CoA Stock Solution: 10 mM in deionized water.
-
Enzyme Solution: Dilute purified CRAT to a suitable concentration (e.g., 0.3-0.6 U/mL) in cold assay buffer immediately before use.[10]
-
-
Assay Setup (for a 3.0 mL reaction volume in a cuvette): [10]
-
To a quartz cuvette, add:
-
2.65 mL of Assay Buffer
-
0.05 mL of 11 mM CoA solution (final concentration: ~0.18 mM)
-
0.20 mL of 83.4 mM this compound (adjust concentration based on expected K_m_)
-
-
For the blank, use a separate cuvette with 2.75 mL of Assay Buffer, 0.05 mL of CoA, and 0.20 mL of this compound.[10]
-
-
Reaction Initiation and Measurement:
-
Mix the contents of the cuvettes by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 233 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the sample cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.[10]
-
-
Data Analysis:
-
Determine the rate of absorbance change per minute (ΔA_233_/min) from the linear portion of the reaction curve for both the test and the blank.
-
Calculate the enzyme activity using the following formula: Units/mL enzyme = ((ΔA_233_/min Test - ΔA_233_/min Blank) * Total Volume * Dilution Factor) / (ε * Enzyme Volume)
-
ε (molar extinction coefficient of the thioester bond of acetyl-CoA) is approximately 4.5 x 10³ M⁻¹cm⁻¹. This value should be confirmed for hexanoyl-CoA.[10]
-
-
Visualization of Pathways and Workflows
Caption: Enzymatic conversion of Hexanoyl-CoA and L-Carnitine to this compound and CoA by CRAT.
Caption: Workflow for the spectrophotometric DTNB-based assay of CRAT activity.
Caption: Role of carnitine acyltransferases in mitochondrial fatty acid transport and metabolism.
References
- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CRAT missense variants cause abnormal carnitine acetyltransferase function in an early-onset case of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overproduction, Purification, and Stability of the Functionally Active Human Carnitine Acetyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming isomeric interference in Hexanoylcarnitine analysis
Welcome to the technical support center for hexanoylcarnitine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isomeric interference in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is isomeric interference in the context of this compound analysis?
A1: this compound (C6) exists as several structural isomers, which are molecules with the same molecular formula and mass but different arrangements of atoms. During mass spectrometry (MS) analysis, these isomers can produce the same mass-to-charge ratio (m/z), making them indistinguishable without prior separation. This co-detection of multiple isomers as a single signal is known as isomeric interference, which can lead to inaccurate quantification of the specific isomer of interest.[1][2][3]
Q2: Why can't I just use tandem mass spectrometry (MS/MS) to differentiate this compound isomers?
A2: While tandem mass spectrometry (MS/MS) provides greater specificity than full-scan MS, closely related structural isomers of acylcarnitines often produce the same or very similar fragmentation patterns.[2] This means that even with MS/MS, different C6 isomers can generate the same precursor and product ions, making their individual quantification unreliable without chromatographic separation.[1][2]
Q3: What are the most common analytical strategies to overcome isomeric interference for this compound?
A3: The most effective strategies involve coupling a separation technique with mass spectrometry. The primary methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used approach. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the isomers before they enter the mass spectrometer.[1][4][5]
-
Derivatization: Chemical modification of the acylcarnitine molecule can enhance the separation of isomers and improve their detection by mass spectrometry.[4][6][7][8]
Q4: What is derivatization and how does it help in this compound analysis?
A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. In acylcarnitine analysis, derivatization, such as butylation to form butyl esters, can improve the electrospray ionization of the molecules and enhance their chromatographic separation.[4][8] For example, derivatizing dicarboxylic acylcarnitines at both carboxyl groups changes their mass, allowing them to be distinguished from isobaric monocarboxylic acylcarnitines.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | References |
| Poor peak shape or resolution of C6 isomers | Inadequate chromatographic separation. | Optimize the LC gradient, mobile phase composition, or column chemistry. Consider a different column type (e.g., C18, mixed-mode). | [2][4][5] |
| Inappropriate derivatization. | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. | [9] | |
| Inaccurate quantification of this compound | Isomeric interference from other C6 acylcarnitines. | Implement an LC-MS/MS method that chromatographically separates the isomers. | [1][4][5] |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for this compound. Improve sample clean-up using techniques like solid-phase extraction (SPE). | [9] | |
| Incomplete derivatization. | Optimize the derivatization protocol to ensure the reaction goes to completion. | [9] | |
| Low signal intensity for this compound | Analyte degradation. | Keep samples on ice during processing and minimize freeze-thaw cycles. | [9] |
| Poor ionization efficiency. | Consider derivatization to improve the ionization of acylcarnitines. | [8] | |
| High background or interfering peaks | Contamination from sample matrix or reagents. | Use high-purity solvents and reagents. Incorporate a robust sample preparation method like SPE. | [9] |
| Carryover from previous injections. | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler needle wash procedure. | [9] |
Experimental Protocols
Protocol 1: LC-MS/MS with Butylation for Isomer Separation
This protocol is based on methods that utilize derivatization to enhance the separation and detection of acylcarnitine isomers.[4]
-
Sample Preparation:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., d3-hexanoylcarnitine).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.
-
Incubate at 60°C for 20 minutes with shaking.
-
Evaporate the derivatization reagent to dryness.
-
Reconstitute the sample in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase HPLC column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acylcarnitines.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the butylated this compound isomers and the internal standard.
-
Protocol 2: Underivatized Acylcarnitine Analysis by UPLC-MS/MS
This protocol is for the analysis of acylcarnitines without derivatization, relying on the high-resolution separation of UPLC.[1]
-
Sample Preparation:
-
To 20 µL of plasma or urine, add 500 µL of pre-cooled isopropanol containing 0.5% (v/v) acetic acid and the internal standard mix.
-
Sonicate in an ice-bath for 5 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable UPLC column for the separation of polar compounds (e.g., a C18 or a specialized column for polar analytes).
-
Mobile Phase: A gradient elution using mobile phases appropriate for the separation of underivatized acylcarnitines (e.g., acetonitrile and water with additives like formic acid or ammonium formate).
-
Mass Spectrometry: Operate in positive ESI mode with MRM to monitor the transitions for the native this compound isomers and their corresponding internal standards.
-
Visualizations
Caption: Workflow for this compound Analysis with Derivatization.
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hexanoylcarnitine Detection by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of hexanoylcarnitine detection in complex samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound by LC-MS/MS.
Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A1: Low signal intensity for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.
-
Suboptimal Ionization: this compound, a medium-chain acylcarnitine, ionizes best in positive electrospray ionization (ESI) mode.[1] Ensure your mass spectrometer is operating in the correct polarity. The ion spray voltage is a critical parameter to optimize; a typical starting point is 5,500 V, but this may require adjustment for your specific instrument and mobile phase composition.[2]
-
Inefficient Sample Preparation: Inadequate extraction from the biological matrix can lead to low recovery. A simple protein precipitation with methanol is often effective for plasma and tissue samples.[3][4] For more complex matrices, solid-phase extraction (SPE) may be necessary to improve cleanup.[5]
-
Incorrect MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound. While specific transitions should be optimized on your instrument, all acylcarnitines typically produce a prominent product ion at m/z 85.[2][6]
-
Analyte Degradation: Proper sample handling and storage are crucial. Avoid repeated freeze-thaw cycles and process samples on ice to minimize enzymatic degradation.[7][8]
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common chromatographic issue. Here are several approaches to improve peak shape:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[2][3] However, for a broad range of acylcarnitines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective and may provide better peak shapes for certain compounds.[5][9]
-
Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase is a common practice to improve peak shape and ionization efficiency.[10][11] In some cases, an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.005%) can further enhance peak sharpness.[2][12]
-
Gradient Optimization: A gradual elution gradient can improve peak shape.[13] Ensure the gradient is shallow enough to allow for proper separation and peak focusing.
Q3: I'm concerned about matrix effects suppressing my this compound signal. How can I mitigate this?
A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge in LC-MS/MS analysis.[7]
-
Improve Sample Cleanup: As mentioned, more rigorous sample preparation techniques like SPE can remove many interfering substances.[5]
-
Chromatographic Separation: Adjusting the chromatographic method to separate this compound from the regions of ion suppression is crucial. This may involve modifying the gradient or trying a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as Hexanoyl-L-carnitine-d3, is essential for accurate quantification.[2][14] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for this compound analysis?
A1: The use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. Hexanoyl-L-carnitine-d3 is a suitable internal standard for the quantification of this compound by LC-MS/MS.[2][14][15]
Q2: Is derivatization necessary for the analysis of this compound?
A2: While many methods successfully analyze acylcarnitines in their native form, derivatization can enhance sensitivity and improve chromatographic properties.[16] Butylation (conversion to butyl esters) can increase ionization efficiency.[2] Another approach is derivatization with 3-nitrophenylhydrazine (3NPH), which has been shown to increase signal intensity.[10][17] However, derivatization adds an extra step to the sample preparation workflow.
Q3: What are the typical MRM transitions for this compound and its deuterated internal standard?
A3: The precursor ion for this compound will be its protonated molecule [M+H]+. A characteristic product ion for all acylcarnitines is found at m/z 85.[2][6] For Hexanoyl-L-carnitine-d3, the precursor ion will be shifted by the mass of the deuterium labels. The exact m/z values should be optimized on your specific mass spectrometer.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)
-
To a 100 µL aliquot of plasma, add 300 µL of methanol containing the internal standard (e.g., Hexanoyl-L-carnitine-d3).[3]
-
Vortex the mixture for 10 seconds.[3]
-
Incubate the samples for 10 minutes at ambient temperature.[3]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[3]
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]
-
Vortex for 10 seconds before injection into the LC-MS/MS system.[3]
Protocol 2: LC-MS/MS Analysis (Reversed-Phase)
This protocol is a representative example and should be optimized for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 50 °C[2]
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Recommended Setting | Source |
| LC Column | C18 Reversed-Phase | [2][3] |
| HILIC | [5][9] | |
| Mobile Phase A | 0.1% Formic Acid in Water | [3][10] |
| 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water | [2][12] | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [10] |
| 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile | [2][12] | |
| Column Temperature | 50 °C | [2] |
| Ionization Mode | Positive ESI | [2] |
| Ion Spray Voltage | 5,500 V | [2] |
| Source Temperature | 600 °C | [12] |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 100 | 0 |
| 0.5 - 3.0 | 100 -> 65 | 0 -> 35 |
| 3.0 - 6.0 | 65 | 35 |
| 6.0 - 9.7 | 65 -> 40 | 35 -> 60 |
| 9.7 - 10.7 | 40 -> 5 | 60 -> 95 |
| 10.7 - 18.5 | 5 | 95 |
| 18.5 - 22.0 | 100 (Re-equilibration) | 0 |
This is an example gradient and should be optimized for the specific separation.[2]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 4. waters.com [waters.com]
- 5. msacl.org [msacl.org]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. caymanchem.com [caymanchem.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. sciex.com [sciex.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Hexanoylcarnitine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Hexanoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem? A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion is problematic because it can reduce resolution between closely eluting compounds, compromise the accuracy of peak integration, and make it difficult to detect and quantify low-level impurities.[1][3][4]
Q2: What is peak fronting and what are its common causes? A2: Peak fronting is the opposite of tailing, where the peak's leading edge is broader than its trailing edge.[1][5] The most common causes are column overload (injecting too much sample mass or volume), poor sample solubility in the mobile phase, or a column void/collapse.[6][7][8][9]
Q3: Are there specific challenges associated with the chromatographic analysis of this compound and other acylcarnitines? A3: Yes. Acylcarnitines, including this compound, are zwitterionic and can be prone to secondary interactions with the stationary phase. Their analysis can be challenging due to the presence of isomers that require effective chromatographic separation for accurate quantification.[10][11] Furthermore, as basic compounds, they are susceptible to interactions with residual silanol groups on silica-based columns, which is a primary cause of peak tailing.[1][2][12]
Q4: What is an acceptable peak tailing factor? A4: Most regulatory bodies and system suitability tests consider a tailing factor (Tf) of less than 2 to be acceptable. A value greater than 1.2 may indicate significant tailing that requires investigation.[12] An ideal, perfectly symmetrical peak has a tailing factor of 1.0.[4]
Troubleshooting Guides for Poor Peak Shape in this compound Analysis
Poor peak shape for this compound can manifest as either peak tailing or peak fronting. Follow this systematic guide to diagnose and resolve the issue.
Guide 1: Troubleshooting Peak Tailing
Peak tailing is the most common peak shape issue for basic compounds like this compound. It is often caused by secondary interactions with the stationary phase.[1][3]
Step 1: Initial System & Column Checks
-
Check for Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.[13] Ensure all connections are secure and tubing is as short as possible.
-
Inspect the Column: A partially blocked inlet frit or a void in the column packing can distort peak shape.[4][13] Try backflushing the column or, if the problem persists, replace it with a new one.[4] Using a guard column can help extend the life of the analytical column.[6][9]
Step 2: Mobile Phase Optimization
This compound is a basic compound, making mobile phase pH a critical parameter. Interactions with acidic silanol groups on the silica stationary phase are a primary cause of tailing.[14]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 suppresses the ionization of silanol groups, minimizing secondary interactions and improving peak shape for basic analytes.[1][12][14]
-
Increase Buffer Strength: If using a buffered mobile phase, ensure the concentration is adequate (typically 10-50 mM).[12] A low buffer concentration may not effectively control the on-column pH.
-
Use Mobile Phase Additives: Historically, additives like triethylamine (TEA) were used to mask active silanol sites.[1][6] However, modern, high-purity "Type B" silica columns often reduce the need for such additives.[1]
Step 3: Method & Sample Adjustments
-
Select an Appropriate Column: Use a high-purity, end-capped C18 or a polar-embedded column. These columns have fewer exposed silanol groups, reducing the potential for tailing.[6][12]
-
Reduce Injection Mass: Overloading the column can lead to peak tailing.[9][13] Dilute the sample and reinject to see if the peak shape improves.
Guide 2: Troubleshooting Peak Fronting
Peak fronting is typically caused by overloading the column or issues with the sample solvent.[7]
-
Reduce Sample Concentration/Volume: This is the most common cause of fronting.[7][8] Systematically reduce the injection volume or dilute the sample to see if the peak shape normalizes.
-
Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[3][7] Whenever possible, prepare your sample in the initial mobile phase.[7]
-
Assess Column Condition: In some cases, a column void or bed collapse can lead to peak fronting.[8][9] If reducing the sample load does not resolve the issue, consider replacing the column.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing (All Peaks) | Extra-column dead volume; Blocked column frit.[4][13] | Minimize tubing length/ID; Reverse and flush the column or replace it.[4][13] |
| Peak Tailing (this compound Peak) | Secondary interactions with silanol groups.[1][2] | Lower mobile phase pH to ~2-3; Use a high-purity, end-capped column.[12][14] |
| Column mass overload.[9][13] | Reduce sample concentration and reinject.[6][9] | |
| Inadequate mobile phase buffer.[12][13] | Increase buffer concentration to 10-50 mM.[12] | |
| Peak Fronting | Column concentration/mass overload.[6][7][8] | Reduce injection volume or sample concentration.[6][7] |
| Sample solvent is stronger than mobile phase.[3] | Dissolve the sample in the initial mobile phase.[7] | |
| Column void or bed collapse.[8][9] | Replace the column.[9] |
Mobile Phase pH Effects on Peak Shape for Basic Analytes
| Mobile Phase pH | Effect on Silanol Groups (Si-OH) | Effect on Basic Analyte (e.g., this compound) | Resulting Peak Shape |
| pH < 3 | Protonated (Neutral, Si-OH).[12] | Protonated (Positive Charge, Analyte-H+). | Good/Symmetrical: Minimized secondary ionic interactions.[1][14] |
| pH 3 - 7 | Partially to fully deprotonated (Negative Charge, Si-O-).[2] | Protonated (Positive Charge, Analyte-H+). | Poor/Tailing: Strong ionic interaction between analyte and stationary phase.[2] |
| pH > 8 | Fully deprotonated (Negative Charge, Si-O-). | May become deprotonated (Neutral). | Variable: Depends on analyte pKa; risks column damage for silica-based columns. |
Experimental Protocols
Reference LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Method parameters may require optimization. Several LC-MS/MS methods have been developed for the robust quantification of acylcarnitine species.[10][15]
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 200 µL of an internal standard solution (e.g., deuterated this compound in methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC Parameters
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 40% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
9.0 min: 10% B
-
3. MS/MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1) for this compound: m/z 260.2
-
Product Ion (Q3) for this compound: m/z 85.1 (This is a characteristic fragment for acylcarnitines).[10]
-
Collision Energy: Optimize for the specific instrument.
-
Source Temperature: 500°C.
Visualizations
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving poor chromatographic peak shape.
Common Causes of Poor Peak Shape
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. support.waters.com [support.waters.com]
- 9. acdlabs.com [acdlabs.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 12. uhplcs.com [uhplcs.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Technical Support Center: Optimizing Collision Energy for Hexanoylcarnitine Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tandem mass spectrometry (MS/MS) analysis of Hexanoylcarnitine.
Troubleshooting Guide: Collision Energy Optimization
This guide addresses common issues encountered during the optimization of collision energy for this compound fragmentation.
| Question/Issue | Potential Causes | Recommended Solutions |
| Q1: I am not seeing the expected product ion at m/z 85.03, or its intensity is very low. | 1. Suboptimal Collision Energy (CE): The applied CE may be too low to induce fragmentation or too high, causing excessive fragmentation into smaller, uncharacteristic ions.2. Incorrect Precursor Ion Selection: The quadrupole (Q1) may not be accurately isolating the m/z of protonated this compound (260.19).3. Instrument Detuning: The mass spectrometer may require calibration or tuning.4. Collision Cell Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) might be too low.[1] | 1. Perform a Collision Energy Ramp Experiment: Infuse a standard solution of this compound and acquire data over a range of CE values (e.g., 10-50 eV) to determine the optimal setting that maximizes the intensity of the m/z 85.03 product ion.2. Verify Precursor m/z: Ensure the correct precursor ion m/z of 260.19 is being targeted in your acquisition method.3. Calibrate and Tune the Instrument: Follow the manufacturer's protocol for mass calibration and tuning.4. Check Collision Gas Supply: Ensure the collision gas tank has adequate pressure and that the gas flow to the instrument is unobstructed. |
| Q2: The signal for my precursor ion (m/z 260.19) is unstable or has disappeared after introducing collision gas. | 1. Collision Gas Pressure Too High: Excessive collision gas pressure can lead to scattering of the ion beam and a reduction in signal intensity.2. Source Instability: The electrospray ionization (ESI) source may be unstable, leading to fluctuations in the ion signal. | 1. Optimize Collision Gas Pressure: Reduce the collision gas pressure and monitor the precursor ion signal for stability and intensity.2. Optimize ESI Source Conditions: Check and optimize source parameters such as spray voltage, gas flows (nebulizer and heater gases), and temperature to ensure a stable spray. |
| Q3: I see multiple fragment ions. Which one should I use for quantification? | Characteristic Fragmentation Pattern: Acylcarnitines have a well-defined fragmentation pattern, but the relative abundance of fragments can vary with collision energy. | For quantification of this compound, the most intense and characteristic product ion is at m/z 85.03 ([C4H5O2]+).[2][3] This fragment is common to most acylcarnitines and provides the best sensitivity and specificity for multiple reaction monitoring (MRM) assays.[4] |
| Q4: How do I know what a good starting collision energy is for my specific instrument? | Instrument-Specific Optimization: Optimal collision energy is dependent on the make and model of the mass spectrometer (e.g., triple quadrupole, Q-TOF, ion trap) and its specific geometry. | 1. Consult Manufacturer's Recommendations: Check application notes or technical documents from your instrument's manufacturer for recommended starting points for similar compounds (e.g., other short-chain acylcarnitines).2. Literature Search: Look for publications that have used a similar instrument for acylcarnitine analysis.3. Empirical Determination: If no specific values are available, start with a broad CE ramp (e.g., 10-50 eV) to identify a region of interest, followed by a narrower ramp with smaller increments (e.g., 1-2 eV steps) around the initial optimum to fine-tune the value. |
Frequently Asked Questions (FAQs)
Data Presentation: MS/MS Parameters for this compound
The following table summarizes the key mass-to-charge ratios for this compound analysis and provides an example of an optimized collision energy on a specific platform.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 260.19 | [M+H]+ of this compound[4] |
| Product Ion (Q3) | m/z 85.03 | The most abundant and commonly used fragment for quantification.[2][3] |
| Other Product Ions | m/z 201.04, 60.44 | Other observed fragments that can be used for confirmation.[4] |
| Optimized Collision Energy (CE) | 35 V (on AB Sciex QTRAP5500) | This value is instrument-specific. Optimization is required for other platforms.[2] |
| Typical CE Range for Optimization | 10 - 50 eV | A general range to begin a collision energy ramp experiment for short-chain acylcarnitines. |
Experimental Protocols
Methodology for Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for this compound fragmentation on a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Creation:
-
Set the instrument to positive ion mode.
-
In the first quadrupole (Q1), set the precursor ion to m/z 260.19.
-
In the third quadrupole (Q3), set the product ion to m/z 85.03.
-
Create a series of experiments or a single experiment with a collision energy ramp. Start with a broad range, for example, from 10 to 50 eV with steps of 2 or 5 eV.
-
-
Data Acquisition: Acquire data for a sufficient time at each collision energy step to obtain a stable signal.
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 85.03) as a function of the collision energy.
-
The collision energy that produces the maximum intensity for the product ion is the optimal collision energy.
-
-
Refinement (Optional): Perform a second, narrower collision energy ramp around the optimum value found in the previous step (e.g., if the optimum was 34 eV, test a range of 30-38 eV in 1 eV increments) to further refine the optimal setting.
Mandatory Visualization
Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxythis compound (HMDB0013131) [hmdb.ca]
- 4. This compound | C13H25NO4 | CID 6426853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing matrix effects in the quantification of Hexanoylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of hexanoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3] In the analysis of this compound, components of biological matrices like plasma, urine, or tissue can interfere with its ionization during mass spectrometry analysis.[4]
Q2: What are the primary causes of matrix effects in acylcarnitine analysis?
A2: The primary causes of matrix effects, particularly ion suppression in electrospray ionization (ESI), are highly abundant and easily ionizable molecules that co-elute with the analyte of interest.[5] In biological samples, phospholipids are a major contributor to matrix effects in acylcarnitine analysis.[5] Other sources include salts, proteins, and detergents that may be present in the sample or introduced during sample preparation.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: There are several methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal indicate the retention times of interfering components.
-
Pre- and Post-Extraction Spiking: This quantitative approach compares the signal of an analyte spiked into a blank matrix extract (post-extraction) with the signal of the analyte in a neat solution.[2][6][7] The ratio of these signals provides a quantitative measure of the matrix effect.[7]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely accepted method to compensate for matrix effects.[8][9] A SIL-IS, such as d3-hexanoylcarnitine, is chemically identical to the analyte but has a different mass.[10][11] Because it co-elutes and experiences the same ionization suppression or enhancement as the endogenous analyte, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification.[4][12]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, employ a SIL-IS for this compound (e.g., d3-hexanoylcarnitine) to normalize for variations in matrix effects.[10][11]
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[8]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components.[8]
-
Issue 2: Non-linear calibration curve, especially at lower concentrations.
-
Possible Cause: Uncompensated matrix effects that have a more pronounced impact at the lower limit of quantification (LLOQ).[5]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.[5][9] This ensures that the standards and samples experience similar matrix effects.
-
Evaluate Sample Cleanup: A more rigorous sample preparation method can reduce the concentration of interfering substances, leading to improved linearity.[5]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8][13]
-
Issue 3: Significant ion suppression is observed even with a SIL-IS.
-
Possible Cause: Extreme levels of matrix components are affecting the ionization of both the analyte and the internal standard to an extent that compromises signal intensity and measurement reliability.[5]
-
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to find conditions that are less susceptible to the specific matrix interferences.[5]
-
Enhance Sample Cleanup: Implement more selective sample preparation techniques, such as phospholipid removal plates or more specific SPE sorbents, to further reduce the matrix load.[5]
-
Chromatographic Optimization: Further refine the LC method to improve the separation of this compound from the region of severe ion suppression.[5]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Acylcarnitine Analysis
| Sample Preparation Technique | Typical Matrix Effect (%)* | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 50 - 80 | 85 - 100 | Fast, simple, and inexpensive. | Prone to significant matrix effects from phospholipids and other soluble components. |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 70 - 90 | Good removal of phospholipids and other interferences.[8] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | 90 - 105 | 80 - 95 | Provides cleaner extracts and can be automated.[8] | Requires method development and can be more expensive. |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol provides a general workflow for quantifying the matrix effect on this compound analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike this compound and its SIL-IS into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike this compound and its SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank biological matrix before starting the sample preparation protocol.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the SIL-IS.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a basic protocol for the extraction of acylcarnitines from plasma.
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To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled this compound.[14]
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[14]
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[14]
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[14]
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Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[14]
Note: For improved cleanup, consider derivatization to butyl esters after drying the extract. This involves reconstituting in 3N HCl in n-butanol and incubating at 65°C for 15 minutes, followed by evaporation and reconstitution.[14]
Mandatory Visualization
Caption: Troubleshooting decision tree for matrix effects in this compound quantification.
Caption: Workflow for the evaluation of matrix effects using the post-extraction spiking method.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Stability of Hexanoylcarnitine in biological samples during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of hexanoylcarnitine (C6) in various biological samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for ensuring the stability of this compound in plasma and serum?
A1: For long-term storage, plasma and serum samples should be stored at -80°C. Studies have shown that even at -80°C, a slight decrease in the concentration of the acylcarnitine group can occur over several years[1]. For short-term storage (up to 30 days), -20°C is acceptable[2]. It is critical to freeze samples immediately after centrifugation and separation[2].
Q2: How long can I store plasma or serum samples at room temperature or refrigerated before analysis?
A2: Stability at room temperature or 4°C is very limited. Samples should be processed and frozen as quickly as possible. According to one laboratory guideline, plasma and serum are stable for only one hour at room temperature or refrigerated conditions before significant changes may occur[2].
Q3: What are the recommended storage conditions for urine samples to maintain this compound stability?
A3: For short-term storage (up to 48 hours), urine samples can be kept at 4°C[3]. For long-term biobanking, storing urine at -20°C or -80°C is the standard practice[3][4]. Studies have demonstrated good stability of many metabolites in urine stored at -22°C for over a decade, suggesting that freezing is a reliable preservation method[5][6]. Avoid storing urine at room temperature for more than 8 hours to prevent significant changes in metabolite concentrations[7].
Q4: Are there special considerations for storing Dried Blood Spots (DBS)?
A4: Yes. Acylcarnitines, including this compound, are known to be unstable in DBS when stored at room temperature[8]. The primary degradation pathway is hydrolysis, which increases the level of free carnitine[9][10]. To minimize degradation, DBS should be stored at low humidity (<30%) and under frozen conditions (≤-20°C)[8]. At -18°C, acylcarnitines have been shown to be stable for at least 330 days[10].
Q5: What is the primary cause of this compound degradation during storage?
A5: The main degradation pathway is the hydrolysis of the ester bond linking the hexanoyl group to carnitine. This reaction produces free carnitine and the corresponding fatty acid[10][11]. The process is accelerated by elevated temperatures and is more pronounced for short-chain acylcarnitines[10].
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound concentration and a corresponding increase in free carnitine (C0) in my stored samples.
-
Possible Cause: This is a classic sign of sample degradation due to hydrolysis, likely caused by improper storage conditions.
-
Troubleshooting Steps:
-
Review Storage History: Verify the temperature and duration of storage. Extended time at temperatures above -20°C, especially room temperature, will accelerate hydrolysis[8][10].
-
Check Sample pH: Although less common for standard collection tubes, a basic pH can accelerate the hydrolysis of the ester bond[11].
-
Future Sample Handling: For future studies, ensure that samples are processed and frozen at -80°C as rapidly as possible after collection. Minimize freeze-thaw cycles.
-
Issue 2: My this compound measurements are inconsistent across aliquots of the same sample.
-
Possible Cause 1: Inconsistent Aliquoting. If samples were not properly mixed before aliquoting, this could lead to variations.
-
Possible Cause 2: Differential Exposure. Aliquots may have been exposed to different conditions (e.g., some left on the bench longer than others before freezing).
-
Troubleshooting Steps:
-
Standardize Aliquoting Protocol: Always ensure the primary sample is fully thawed and gently vortexed to ensure homogeneity before drawing aliquots.
-
Control Environmental Exposure: Handle all aliquots uniformly. Keep them on ice during processing and transfer them to the freezer simultaneously.
-
Evaluate Freeze-Thaw Cycles: Document the number of freeze-thaw cycles for each aliquot. While some analytes are stable through multiple cycles, it is best practice to minimize them[12].
-
Issue 3: I see an unexpected increase in a related compound, hexenoylcarnitine (C6:1), in my urine samples after 24 hours at ~9°C.
-
Possible Cause: This specific finding has been reported in the literature and may be due to enzymatic or chemical conversion from other metabolites in the urine sample under those specific "cool pack" conditions[7]. It highlights that degradation is not always a simple breakdown and can involve complex interactions within the biological matrix.
-
Troubleshooting Steps:
-
Strict Temperature Control: This finding underscores the importance of maintaining stable, low-temperature storage. Storing on cool packs for extended periods (e.g., during shipping) for more than 8 hours should be avoided[7].
-
Baseline Measurement: Always secure a baseline (T0) measurement from a sample that is processed and frozen immediately after collection. This provides a reliable reference point for all other stored aliquots.
-
Quantitative Data Presentation
Table 1: Stability of Acylcarnitines in Plasma/Serum
| Storage Temperature | Duration | Analyte Group | Observed Change | Citation |
| -80°C | Up to 5 years | Acylcarnitines | Average decrease of 12.1% | [1] |
| Frozen (unspecified) | 30 days | Acylcarnitines | Considered stable | [2] |
| Refrigerated | 1 hour | Acylcarnitines | Considered stable | [2] |
| Room Temperature | 1 hour | Acylcarnitines | Considered stable | [2] |
Table 2: Stability of Acylcarnitines in Urine
| Storage Temperature | Duration | This compound (or related) | Observed Change | Citation |
| -20°C & 4°C | Up to 24 hours | Metabolite Profile | No significant changes observed | [7] |
| ~9°C (Cool Pack) | 24 hours | Hexenoylcarnitine (C6:1) | Significant increase | [7] |
| ~20°C (Room Temp) | > 8 hours | Metabolite Profile | Significant changes, avoid this condition | [7] |
| 4°C | Up to 48 hours | Metabolite Profile | Stable | [3] |
| 22°C (Room Temp) | Up to 24 hours | Metabolite Profile | Stable | [3] |
| 22°C (Room Temp) | 48 hours | Metabolite Profile | Significant changes observed | [3] |
Table 3: Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Analyte | Observed Change | Citation |
| -18°C | At least 330 days | Acylcarnitines | Stable | [10] |
| Room Temperature | > 14 days | Short-chain acylcarnitines | Hydrolyze quicker than long-chain | [10] |
| 4°C then Room Temp | 1-4 years | C6-carnitine | Significant decrease | [8] |
Experimental Protocols
Protocol 1: General Sample Handling for Stability Studies
-
Collection: Collect biological samples (blood, urine) using standard phlebotomy or collection procedures.
-
Initial Processing:
-
Blood: Allow whole blood to clot for serum or use an appropriate anticoagulant (e.g., sodium heparin) for plasma. Centrifuge as soon as possible[2].
-
Urine: Collect a mid-stream sample in a sterile container.
-
-
Baseline Analysis (T0): Immediately after processing, take an aliquot for immediate analysis. This will serve as the baseline concentration.
-
Aliquoting: Gently mix the remaining sample pool and distribute equal volumes into appropriately labeled cryovials. This prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Storage: Place the aliquots into the designated storage conditions (e.g., -20°C, -80°C, 4°C) for predetermined lengths of time.
-
Analysis: At each time point, retrieve one aliquot from each storage condition, thaw appropriately (e.g., at 4°C[13]), and analyze using a validated method like LC-MS/MS.
Protocol 2: Acylcarnitine Extraction from Plasma for LC-MS/MS Analysis This protocol is adapted from a generalized method for biological fluids.[14][15]
-
Thawing: Thaw frozen plasma samples at 4°C.
-
Precipitation/Extraction: In a microcentrifuge tube, mix 20 µL of plasma with 500 µL of a pre-cooled (-20°C) protein precipitation solution (e.g., isopropyl alcohol containing 0.5% acetic acid).
-
Internal Standard: Add 20 µL of a mixed internal standard solution containing deuterated acylcarnitines.
-
Sonication: Sonicate the mixture in an ice-bath for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 40 µL) of the mobile phase (e.g., 90% methanol in water) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway for this compound during storage.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wardelab.com [wardelab.com]
- 3. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. lcms.cz [lcms.cz]
- 14. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Automated Hexanoylcarnitine Analysis
Welcome to the technical support center for automated hexanoylcarnitine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on minimizing carryover in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (C6-carnitine) is a medium-chain acylcarnitine.[1][2] Acylcarnitines are essential intermediates in the metabolism of fatty acids, serving as transport molecules for fatty acids to enter the mitochondria for beta-oxidation, a key energy production process.[2][3] The concentration of this compound and other acylcarnitines in biological samples can serve as important biomarkers for various metabolic disorders, including inborn errors of metabolism and conditions like gestational diabetes.[4] Therefore, accurate and precise quantification is crucial for clinical diagnosis and research.
Q2: What is carryover in the context of automated this compound analysis?
A2: Carryover is the phenomenon where a small portion of an analyte from a preceding sample analysis appears in a subsequent analysis of a blank or a different sample.[5][6] This can lead to artificially elevated results and compromise the accuracy and reliability of quantitative data, which is particularly problematic when analyzing low-concentration samples that follow high-concentration ones.[5][6]
Q3: What are the common causes of carryover in LC-MS/MS systems?
A3: Carryover in LC-MS/MS systems can stem from various sources, including:
-
Autosampler: This is the most frequent origin of carryover, where the analyte can adsorb to the surfaces of the injection needle, syringe, valves, and tubing.[7][8]
-
LC Column: The analytical column, including the frits and the stationary phase, can retain the analyte from a previous injection.[9]
-
Mass Spectrometer Source: The ion source of the mass spectrometer can become contaminated with the analyte, leading to a persistent background signal.[8]
-
Contaminated Solvents or Reagents: The mobile phases, wash solutions, or reconstitution solvents can be a source of contamination if not properly prepared and stored.[10]
Troubleshooting Guide
Issue 1: I am observing a peak for this compound in my blank injections immediately following a high-concentration standard or sample.
This is a classic sign of carryover. The following steps will help you systematically identify and address the source of the carryover.
Step 1: Differentiate Between Carryover and Contamination
-
Procedure: Inject a series of blank samples. If the peak area of this compound decreases with each subsequent blank injection, it is likely carryover.[7] If the peak area remains relatively constant across multiple blanks, you may have a contamination issue with your solvent, vial, or system.[7][10]
Step 2: Isolate the Source of Carryover
-
Procedure: A systematic approach to pinpointing the source of carryover involves sequentially removing components from the flow path.[9]
-
Bypass the Column: Replace the analytical column with a union and inject a blank after a high-concentration sample. If carryover is significantly reduced or eliminated, the column is a major contributor.
-
Isolate the Autosampler: If carryover persists without the column, the autosampler is the likely culprit.
-
Issue 2: How can I reduce carryover originating from the autosampler?
Solution 1: Optimize Autosampler Wash Protocol
The composition and volume of the autosampler wash solution are critical for minimizing carryover. This compound is a polar, ionic compound, so the wash solution should be effective at solubilizing it.
Table 1: Comparison of Autosampler Wash Solution Compositions
| Wash Solution Composition | Expected Efficacy for this compound |
| Aqueous/Organic Mixtures (e.g., 50:50 Methanol:Water) | Good: A common starting point that is effective for many compounds. The organic component helps to remove non-polar residues, while the aqueous component helps to dissolve the polar this compound. |
| Acidified Aqueous/Organic Mixtures (e.g., 0.1% Formic Acid in 50:50 Acetonitrile:Water) | Better: The addition of an acid can help to neutralize any ionic interactions between the positively charged carnitine moiety and negatively charged sites on the autosampler surfaces, improving its removal. |
| "Magic" or Multi-Component Mixtures (e.g., 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol) | Excellent: These strong wash solutions contain a mixture of solvents with varying polarities and are very effective at removing a wide range of compounds, including those that are "sticky." The inclusion of isopropanol can be particularly effective for removing more lipophilic contaminants. |
| 100% Organic Solvent (e.g., Acetonitrile or Methanol) | Variable/Potentially Worse: While a strong organic solvent is good for dissolving non-polar compounds, it may not be optimal for a polar molecule like this compound and can sometimes lead to increased carryover if the analyte precipitates.[11] |
-
Recommendation: Start with an acidified aqueous/organic mixture. If carryover persists, move to a multi-component "magic" wash solution. Increasing the volume and the duration of the wash cycle can also significantly reduce carryover.[11]
Solution 2: Modify Injection Mode
-
Full Loop vs. Partial Loop Injection: Some autosamplers allow for different injection modes. A full loop injection can sometimes be more effective at flushing the sample path and reducing carryover compared to a partial loop injection.
Issue 3: What if the LC column is the primary source of carryover?
Solution 1: Optimize the Chromatographic Gradient
-
Procedure: Ensure that the gradient is run to a high enough organic percentage to elute all components from the column. A continuous high organic wash may be less effective than cycling between high and low organic mobile phases during the column wash. Incorporate a thorough column wash and re-equilibration step at the end of each run.
Solution 2: Employ a Guard Column
-
A guard column can help to trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column. However, be aware that the guard column itself can become a source of carryover.[9]
Solution 3: Column Flushing
-
If you suspect significant column contamination, flush the column with a strong solvent mixture (compatible with the column chemistry) for an extended period.[8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Autosampler Carryover
Objective: To quantify the percentage of carryover from a high-concentration sample to a subsequent blank injection.
Materials:
-
This compound analytical standard
-
Blank matrix (e.g., protein-precipitated plasma from a source known to be free of this compound)
-
LC-MS/MS system with the analytical method for this compound
Procedure:
-
Prepare Standards:
-
Prepare a high-concentration standard of this compound at the Upper Limit of Quantification (ULOQ) of your assay.
-
Prepare a low-concentration standard at the Lower Limit of Quantification (LLOQ) of your assay.
-
-
Injection Sequence:
-
Inject a blank matrix sample to establish the baseline.
-
Inject the ULOQ standard.
-
Immediately inject a blank matrix sample (Blank 1).
-
(Optional) Inject a second blank matrix sample (Blank 2) to assess further reduction in carryover.
-
Inject the LLOQ standard.
-
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the percentage of carryover using the following formula:
-
Acceptance Criteria: Typically, the peak area in the blank injection following the ULOQ should be less than 20% of the peak area of the LLOQ standard.[10]
-
Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Troubleshooting Workflow for Carryover.
Caption: Experimental Workflow for Carryover Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Addressing challenges in the separation of Hexanoylcarnitine from other acylcarnitines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation and analysis of Hexanoylcarnitine and other acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from its isomers and other acylcarnitines?
The primary challenges stem from the structural similarities among acylcarnitine species. Key difficulties include:
-
Isomeric and Isobaric Interference: Many acylcarnitines are isomers (same chemical formula, different structure) or isobars (different compounds with the same nominal mass). For example, butyrylcarnitine and isobutyrylcarnitine are markers for different metabolic disorders but are indistinguishable by mass alone.[1] Direct infusion mass spectrometry (MS) methods cannot differentiate these, leading to potential misidentification and inaccurate quantification.[1][2][3]
-
Similar Physicochemical Properties: Due to their comparable structures, isomers and other closely related acylcarnitines exhibit similar chromatographic behavior, often resulting in co-elution.[4]
-
Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices. Co-eluting endogenous components can interfere with the ionization of the target analytes in the mass spectrometer's source, causing ion suppression or enhancement, which affects accuracy and sensitivity.[1][4]
-
Low Endogenous Concentrations: Many acylcarnitine species, including diagnostically important ones, are present at very low concentrations in biological samples, making robust detection and quantification challenging.[2][5][6][7]
Q2: How do isomeric interferences affect my results, and how can I resolve them?
Isomeric interferences can lead to false-positive results or the overestimation of an analyte's concentration, potentially resulting in an incorrect diagnosis.[2][3] The most effective way to resolve isomers is by implementing liquid chromatography (LC) separation prior to mass spectrometry (MS/MS).[1][2]
Strategies to improve the chromatographic separation of isomers include:
-
Mobile Phase Optimization: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance peak shape and retention, improving separation.[2][4]
-
Gradient Adjustment: Employing a shallower, more gradual elution gradient increases the separation window, providing better resolution for closely eluting compounds.[4]
-
Alternative Stationary Phases: While C18 columns are common, using columns with different selectivities, such as mixed-mode, phenyl-hexyl, or chiral stationary phases, can resolve challenging isomers.[4]
-
Derivatization: Chemically modifying the acylcarnitines, typically through butylation, alters their polarity and structure. This can significantly improve chromatographic separation and ionization efficiency, especially for dicarboxylic species.[2][4][6]
Q3: I'm observing low signal intensity and/or signal suppression for my analytes. What are the potential causes and solutions?
Low signal intensity is often caused by ion suppression, a common matrix effect in LC-MS/MS analysis.[4] This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte.
To mitigate this, consider the following:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1][8]
-
Optimize Chromatography: Adjust your LC method to separate the analytes from the bulk of the matrix components, ensuring they don't co-elute.[4]
-
Use Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards (e.g., ²H₃-hexanoylcarnitine) is crucial.[9][10] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[4]
-
Evaluate Matrix Effects: Perform a post-column infusion study to identify regions in your chromatogram where ion suppression or enhancement occurs.[1]
Q4: My chromatographic peaks are tailing or fronting. What should I check?
Poor peak shape is a frequent issue in acylcarnitine chromatography.[4]
-
Peak Tailing (asymmetrical peak with a broader second half) is often caused by secondary interactions between the positively charged acylcarnitines and residual silanol groups on the silica-based column packing.[4] Other causes include column overload or extra-column dead volume.[4]
-
Peak Fronting (asymmetrical peak with a broader first half) can result from poor sample solubility in the mobile phase or column overload.[4]
Refer to the troubleshooting guide below for specific solutions.
Q5: How stable are acylcarnitines in stored samples?
Sample stability is critical for accurate results. Studies have shown that acylcarnitines can degrade during storage, especially at room temperature.[11][12]
-
Hydrolysis: Long-chain acylcarnitines can hydrolyze to free carnitine and their corresponding fatty acids. Short-chain acylcarnitines tend to hydrolyze more quickly than long-chain ones.[11]
-
Storage Conditions: For long-term storage, samples (especially dried blood spots) should be kept frozen (≤-20°C) and at low humidity to minimize metabolite degradation.[11][12] When stored at -18°C, acylcarnitines are reported to be stable for at least 330 days.[11]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with active sites (e.g., silanols) on the column.[4] 2. Column overload (injecting too much sample).[4] 3. Extra-column dead volume (e.g., long tubing).[4] | 1a. Operate mobile phase at a lower pH to protonate silanol groups. 1b. Use an end-capped column or a different stationary phase.[4] 2. Reduce sample concentration or injection volume.[4] 3. Use tubing with a smaller internal diameter and minimize connection lengths.[4] |
| Peak Fronting | 1. Poor sample solubility in the mobile phase.[4] 2. Column overload.[4] | 1. Ensure the sample is fully dissolved in a solvent that is weaker than or similar to the initial mobile phase.[4] 2. Decrease the amount of sample loaded onto the column.[4] |
| Split Peaks | 1. Blockage at the column inlet frit.[4] 2. Injection solvent is much stronger than the mobile phase.[4] | 1. Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.[4] 2. Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[4] |
Issue 2: Co-elution of this compound and Isomers
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Isomers are not separated | 1. Insufficient chromatographic resolution due to similar physicochemical properties.[4] 2. Suboptimal mobile phase or gradient. | 1a. Add Ion-Pairing Agent: Introduce a low concentration (e.g., 0.005%) of heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape and retention.[2][4] 1b. Change Stationary Phase: Switch to a column with different selectivity (e.g., mixed-mode, phenyl-hexyl).[4] 2. Adjust Gradient: Use a shallower gradient to increase the separation time and improve resolution.[4] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods used in acylcarnitine analysis.
| Parameter | Typical Value / Range | Source |
| Matrix Effect Correction | 87.8% – 103% (using isotope-labeled internal standards) | [9][10] |
| Dynamic Range | 0.1 – 100 µmol/L | [9][10] |
| Accuracy & Precision (QC) | < 14.8% | [9][10] |
| Accuracy & Precision (LLOQ) | < 19.7% | [9][10] |
| Recovery | 92.7% – 117.5% | [13] |
| Limit of Detection (LOD) | 0.002 – 0.063 µmol/L | [14] |
| Limit of Quantification (LLOQ) | 0.004 – 0.357 µmol/L | [14] |
Experimental Protocols
Protocol: Acylcarnitine Quantification in Plasma via LC-MS/MS
This protocol provides a general workflow for the extraction, derivatization, and analysis of acylcarnitines.
1. Sample Preparation & Protein Precipitation a. To 50 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution (containing stable isotope-labeled acylcarnitines, including d₃-Hexanoylcarnitine). b. Add 200 µL of cold acetonitrile to precipitate proteins.[1] c. Vortex vigorously for 30 seconds. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube.
2. Derivatization (Butylation) a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. b. Reconstitute the dried extract in 100 µL of 3N Hydrochloric Acid (HCl) in n-butanol.[1] c. Incubate the mixture at 65°C for 15 minutes.[1] d. Evaporate the butanolic HCl to dryness under nitrogen. e. Reconstitute the final dried sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.
3. LC-MS/MS Analysis a. LC Column: C18 Reverse Phase Column (or similar, e.g., Phenyl-Hexyl). b. Mobile Phase A: 0.1% Formic Acid and 0.005% HFBA in Water.[2] c. Mobile Phase B: 0.1% Formic Acid and 0.005% HFBA in Acetonitrile.[2] d. Flow Rate: As recommended for the column (e.g., 0.5 mL/min). e. Gradient: Develop a shallow gradient to separate isomers. Example:
- 0-2 min: 5% B
- 2-15 min: Linear gradient to 60% B
- 15-17 min: Linear gradient to 95% B
- 17-20 min: Hold at 95% B
- 20-21 min: Return to 5% B
- 21-25 min: Re-equilibration at 5% B f. Injection Volume: 5-10 µL. g. MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. h. Scan Mode: Multiple Reaction Monitoring (MRM). Monitor for the precursor ion of each butylated acylcarnitine and its characteristic product ion (typically m/z 85).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
Calibration curve issues in Hexanoylcarnitine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of hexanoylcarnitine and other acylcarnitines by LC-MS/MS.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems researchers face with calibration curves during this compound quantification.
Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?
Answer:
Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Description | Troubleshooting Steps |
| Inappropriate Calibration Range | The concentration range of your standards may exceed the linear dynamic range of the mass spectrometer. At very high concentrations, detector saturation can occur, while at very low concentrations, poor signal-to-noise can lead to deviations.[1] | 1. Narrow the Calibration Range: Prepare a new set of calibration standards with a more restricted concentration range.[1] 2. Dilute High-Concentration Samples: If your samples are highly concentrated, dilute them to fall within the established linear range of your curve.[1] 3. Use a Weighted Regression: If a wide dynamic range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where variance is often greater.[1] |
| Matrix Effects | Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[2][3] | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is a SIL version of the analyte (e.g., Hexanoyl-L-carnitine-d3).[4][5][6] This will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] 3. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds.[2] |
| Sample Preparation Inconsistencies | Errors during the preparation of calibration standards or samples, such as inaccurate pipetting or incomplete derivatization (if used), can introduce significant variability and non-linearity.[2] | 1. Review Pipetting Techniques: Ensure all pipettes are calibrated and that proper technique is used, especially for volatile organic solvents. 2. Optimize Derivatization: If using derivatization (e.g., butylation), ensure the reaction goes to completion for all standards and samples by optimizing reaction time, temperature, and reagent concentrations.[3][7] 3. Prepare Fresh Standards: Prepare a fresh set of calibration standards from a new stock solution to rule out degradation or contamination of the original standards. |
| Instrumental Issues | Problems with the LC-MS/MS system, such as a contaminated ion source, a failing detector, or an unstable spray, can lead to a non-reproducible and non-linear response. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). 2. Check for Detector Fatigue: If the detector is old or has been used extensively, its response may become non-linear. Consult with your instrument manufacturer. 3. Monitor System Suitability: Regularly inject a system suitability standard to monitor for changes in peak shape, retention time, and intensity. |
Question: I'm observing a significant y-intercept in my calibration curve. What does this indicate?
Answer:
A non-zero y-intercept in a calibration curve suggests the presence of a constant systematic error.
-
Positive Y-Intercept: This often points to contamination in your blank or reagents.[1] The instrument is detecting a response even when no analyte is supposedly present.
-
Troubleshooting:
-
Analyze a true blank (e.g., injection of the mobile phase) to check for system contamination.
-
Prepare a new blank using fresh, high-purity solvents and reagents.
-
Investigate potential sources of contamination in your sample preparation workflow, such as glassware or pipette tips.
-
-
-
Negative Y-Intercept: This is less common but can occur due to incorrect blank subtraction or an issue with the integration of the peak at the lowest concentration.
-
Troubleshooting:
-
Review the integration parameters for your peaks, especially for the lowest standard.
-
Ensure that the blank signal is being subtracted correctly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound quantification?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Hexanoyl-L-carnitine-d3 .[4][6] This is because it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[5]
Q2: How can I minimize matrix effects in my acylcarnitine analysis?
A2: Minimizing matrix effects is critical for accurate quantification. Here are some key strategies:
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned above, this is the most effective way to correct for matrix effects.[4][5]
-
Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) can significantly clean up the sample and remove many interfering compounds.[7]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial. Using techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with appropriate columns and mobile phases can improve separation.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but you must ensure the analyte concentration remains within the linear range of the assay.
Q3: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A3: Common pitfalls include:
-
Incomplete Protein Precipitation: If proteins are not fully removed, they can precipitate in the LC system, causing blockages and affecting column performance.
-
Analyte Loss during Extraction: Ensure that the chosen extraction method provides good recovery for this compound. It's important to validate the recovery during method development.
-
Inconsistent Derivatization: If a derivatization step is used (e.g., to improve chromatographic retention or ionization efficiency), ensure the reaction is consistent and complete for all samples and standards. Partial derivatization can lead to inaccurate results.[7]
-
Contamination: Contamination from glassware, solvents, or other lab equipment can introduce interfering peaks.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Internal Standard Solution
This protocol is a general guideline and may need to be adapted based on the specific matrix and instrumentation.
-
Preparation of Individual Stock Solutions:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or water) to create a high-concentration primary stock solution (e.g., 1 mg/mL).
-
Prepare a primary stock solution of the internal standard (e.g., Hexanoyl-L-carnitine-d3) in a similar manner.
-
-
Preparation of Working Solutions:
-
Create a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). These working solutions will be used to spike into the matrix for the calibration curve.[8]
-
Prepare a working internal standard solution by diluting the primary internal standard stock solution to the desired final concentration.[8]
-
-
Preparation of Calibration Curve Samples:
-
To a set of tubes, add a fixed volume of the blank matrix (e.g., charcoal-stripped plasma or a surrogate matrix).[9]
-
Spike each tube with a decreasing volume of the corresponding working standard solution to create a calibration curve with a range of concentrations (e.g., 8-10 points).
-
Add the working internal standard solution to each tube so that the final concentration of the internal standard is the same in all samples.
-
Proceed with the same sample preparation procedure (e.g., protein precipitation, extraction) as used for the unknown samples.
-
Table of Example Calibration Standard Concentrations:
| Calibrator Level | Concentration (µM) |
| 1 | 0.1 |
| 2 | 0.25 |
| 3 | 0.5 |
| 4 | 1.0 |
| 5 | 2.5 |
| 6 | 5.0 |
| 7 | 10.0 |
| 8 | 25.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of a Novel Analytical Method for Hexanoylcarnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of Hexanoylcarnitine (C6) with established alternatives. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical technique for your research needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acylcarnitine analysis due to its high sensitivity and specificity.[1][2] This guide focuses on the validation of a novel LC-MS/MS method and compares its performance with existing, validated techniques.
Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification
| Parameter | Novel Method | Alternative Method 1[3] | Alternative Method 2[4] |
| Linearity (Range) | 1.0 - 100 ng/mL | Not Specified | 3 - 40 ng/mL |
| Correlation Coefficient (r²) | >0.995 | Not Specified | >0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.2 ng/mL | 3 ng/mL |
| Accuracy (% Bias) | -5.2% to +8.5% | -9.6% to +12% | Not Specified |
| Precision (% CV) | Intra-day: <7%, Inter-day: <10% | Intra-day: 0.37% to 13.7%, Inter-day: 1.3% to 9.5% | Not Specified |
| Recovery | 92.5% | Not Specified | Not Specified |
| Matrix | Human Plasma | Human Serum | Urine |
Experimental Protocols
Detailed methodologies for the novel and alternative methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: Novel LC-MS/MS Method for this compound in Human Plasma
This protocol describes a newly validated method for the sensitive and selective quantification of this compound.
1. Sample Preparation (Protein Precipitation & Derivatization)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d3-Hexanoylcarnitine). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Derivatization (Butylation): Dry the supernatant under a gentle stream of nitrogen at 40°C. Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 20 minutes. Dry the butylated sample again under nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined based on butylated derivative.
-
d3-Hexanoylcarnitine (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific m/z values to be determined based on butylated derivative.
-
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.[1]
Protocol 2: Alternative HILIC-MS/MS Method in Human Serum[3]
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of acylcarnitines.
1. Sample Preparation
-
Details not explicitly provided in the abstract, but typically involves protein precipitation.
2. Liquid Chromatography (HILIC)
-
Column: HILIC column.
-
Mobile Phase: Not explicitly detailed, but typically involves a high organic content with a small amount of aqueous buffer.
-
Gradient: Optimized for the separation of various acylcarnitines.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: ESI, Positive Mode.
-
MRM Transitions: Specific transitions for underivatized this compound.
Protocol 3: Alternative UPLC-MS/MS Method in Urine[4]
This method is designed for the quantification of acylcarnitines in urine without derivatization.
1. Sample Preparation
-
Dilution: Dilute 20 µL of urine supernatant with 65 µL of water, 5 µL of acetonitrile, and 10 µL of the internal standard mixture.[4]
2. Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Reversed-phase column (e.g., ACQUITY UPLC HSS T3).[4]
-
Chromatographic Run Time: 10 minutes.[4]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: ESI, Positive Mode.
-
MRM Transitions: Specific transitions for underivatized this compound.
Visualizing the Workflow
Diagrams created using Graphviz illustrate the key experimental workflows and logical relationships.
Caption: Workflow for the Novel LC-MS/MS Method.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
A Comparative Guide to Hexanoylcarnitine (C6) and Octanoylcarnitine (C8) as Biomarkers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexanoylcarnitine (C6) and octanoylcarnitine (C8) as biomarkers, primarily for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD), the most common inherited disorder of fatty acid β-oxidation.[1][2] This document outlines the quantitative differences in their diagnostic performance, details the experimental protocols for their measurement, and visualizes the underlying metabolic pathways.
Introduction to C6 and C8 Acylcarnitines in MCADD
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or metabolic stress.[2][3] MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme. This enzyme is crucial for the breakdown of medium-chain fatty acids (MCFAs) with carbon chain lengths of 6 to 12.[1]
A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of specific acylcarnitines in bodily fluids.[4] Among these, octanoylcarnitine (C8) is the primary and most specific biomarker for MCADD.[4][5] this compound (C6), another medium-chain acylcarnitine, is considered a secondary biomarker and is also typically elevated in individuals with MCADD, though to a lesser extent than C8.[5]
Quantitative Comparison of Biomarker Performance
The accurate diagnosis of MCADD relies on the quantitative analysis of acylcarnitines in dried blood spots (DBS) or plasma, most commonly performed using tandem mass spectrometry (MS/MS).[4][6] The following tables summarize the quantitative data comparing C6 and C8 as biomarkers for MCADD.
| Biomarker | Normal Range (Healthy Newborns) (μmol/L) | MCADD Patient Range (Newborns) (μmol/L) | Key Diagnostic Ratios |
| Octanoylcarnitine (C8) | < 0.22 - 0.7[6][7] | 1.05 - 28.3[6][7] | C8/C2, C8/C10[4][8] |
| This compound (C6) | Typically low or undetectable[9] | Elevated, but generally lower than C8[5] | C6/C2[8] |
Table 1: Comparison of C8 and C6 Concentrations in Healthy Newborns vs. MCADD Patients.
| Parameter | Octanoylcarnitine (C8) | This compound (C6) | Comment |
| Primary Biomarker Status | Yes | No | C8 is the most prominent and reliable marker for MCADD.[4] |
| Diagnostic Sensitivity | High | Moderate | Elevated C8 is a consistent finding in MCADD.[6] |
| Diagnostic Specificity | High | Lower than C8 | While elevated in MCADD, C6 elevations can be less pronounced.[8] |
| Diagnostic Cut-off (Typical) | > 0.3 - 0.7 μmol/L[7][8] | Not typically used as a primary cut-off | Diagnosis relies on the overall acylcarnitine profile. |
| Ratio Significance | C8/C2 and C8/C10 ratios are highly significant for improving diagnostic accuracy and reducing false positives.[4][8][10] | C6/C2 ratio is of lesser diagnostic significance compared to C8 ratios.[8] | Ratios help to normalize for variations in overall carnitine levels. |
Table 2: Performance Characteristics of C8 and C6 as MCADD Biomarkers.
Signaling and Metabolic Pathways
A deficiency in the MCAD enzyme disrupts the normal flow of the fatty acid β-oxidation spiral. This leads to an accumulation of medium-chain fatty acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines, C6 and C8, and released into the circulation.
Caption: Fatty Acid β-Oxidation Pathway and the Impact of MCAD Deficiency.
Experimental Protocols
The gold standard for the quantification of C6 and C8 acylcarnitines is flow injection analysis-tandem mass spectrometry (FIA-MS/MS). The following is a detailed methodology for the analysis of acylcarnitines from dried blood spots.
Protocol: Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS
1. Materials and Reagents:
-
Dried blood spot (DBS) cards
-
Methanol (HPLC grade)
-
n-Butanol with 3N HCl (or acetyl chloride) for derivatization
-
Deuterated internal standards for C6 (d3-C6) and C8 (d3-C8) acylcarnitines in methanol
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Punching: Punch a 3.2 mm disc from the DBS into a well of a 96-well microtiter plate.
-
Extraction: Add 100 µL of the methanol solution containing the deuterated internal standards to each well.
-
Incubation: Seal the plate and incubate on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.
-
Evaporation: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization (Butylation):
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the dried residue in each well with 100 µL of the mobile phase (e.g., 80% acetonitrile in water).
-
Seal the plate and shake gently for 10 minutes.
5. FIA-MS/MS Analysis:
-
Instrumentation: Utilize a tandem mass spectrometer operating in the positive electrospray ionization mode.
-
Injection: Inject an aliquot of the reconstituted sample into the mass spectrometer via flow injection.
-
Detection: Use Multiple Reaction Monitoring (MRM) for the targeted quantification of C6 and C8 acylcarnitines and their corresponding internal standards. The precursor-to-product ion transitions are specific for each analyte. For a general acylcarnitine profile, a precursor ion scan for m/z 85 is often used.[11]
Analyte Precursor Ion (m/z) Product Ion (m/z) C6-butyl ester 316.3 85.1 d3-C6-butyl ester 319.3 85.1 C8-butyl ester 344.3 85.1 d3-C8-butyl ester 347.3 85.1 Table 3: Example MRM Transitions for Butylated C6 and C8 Acylcarnitines.
6. Data Analysis:
-
Quantify the concentration of C6 and C8 in each sample by comparing the peak area of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
-
Calculate the C8/C2 and C8/C10 ratios using the quantified values of the respective acylcarnitines.
-
Compare the results to established reference ranges and diagnostic cut-offs.
Caption: Experimental Workflow for Acylcarnitine Analysis from Dried Blood Spots.
Logical Relationship in MCADD Diagnosis
The diagnosis of MCADD is a multi-step process that begins with newborn screening and is followed by confirmatory testing. The relationship between the biomarker levels and the diagnostic outcome is summarized below.
Caption: Logical Flow for the Diagnosis of MCADD using Acylcarnitine Biomarkers.
Conclusion
References
- 1. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idph.state.il.us [idph.state.il.us]
- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imj.ie [imj.ie]
- 8. scispace.com [scispace.com]
- 9. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cross-validation of LC-MS/MS and FIA-MS/MS for Acylcarnitine Profiling
For researchers, scientists, and drug development professionals, the accurate profiling of acylcarnitines is paramount for diagnosing metabolic disorders and assessing drug toxicity. The two predominant analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, and their quantification in biological fluids provides a valuable snapshot of metabolic health.[1][2] Alterations in acylcarnitine profiles can be indicative of inherited metabolic diseases, such as fatty acid oxidation disorders and organic acidurias, making their accurate measurement critical for newborn screening and clinical diagnostics.[3][4][5]
This guide delves into the experimental protocols of both LC-MS/MS and FIA-MS/MS, presents a quantitative comparison of their performance, and visualizes their respective workflows to offer a clear and objective assessment.
Experimental Protocols
The methodologies for acylcarnitine analysis by LC-MS/MS and FIA-MS/MS share some common principles, such as sample ionization by electrospray ionization (ESI) and quantification using tandem mass spectrometry.[6] However, they differ significantly in the introduction of the sample to the mass spectrometer.
Sample Preparation
A consistent sample preparation procedure is crucial for reliable acylcarnitine profiling. The following protocols are representative for both LC-MS/MS and FIA-MS/MS analysis from dried blood spots (DBS) and plasma.
Dried Blood Spot (DBS) Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.[6]
-
Acylcarnitines are extracted by adding 100 µL of methanol containing isotopically labeled internal standards to each well.[6][7]
-
The plate is sealed and agitated for 20-30 minutes to ensure efficient elution.[5][6]
-
The methanol extract is then transferred to a new plate and evaporated to dryness under a stream of nitrogen.[6]
Plasma Sample Preparation:
-
To 10-50 µL of plasma, three volumes of cold acetonitrile containing deuterated internal standards are added to precipitate proteins.[6]
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.[6]
-
The resulting supernatant is carefully transferred to a new tube or well and evaporated to dryness.[6]
Derivatization (Optional but common for improved sensitivity):
For certain applications, derivatization of acylcarnitines can enhance signal intensity.[3] A common method is butylation:
-
To the dried extract, 50-100 µL of 3N HCl in n-butanol is added.[6]
-
The plate is sealed and heated at 60-65°C for 15-30 minutes.
-
The butylated sample is then evaporated to dryness and reconstituted in the appropriate mobile phase for analysis.
LC-MS/MS Protocol
The hallmark of LC-MS/MS is the chromatographic separation of analytes prior to mass spectrometric detection.[8]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate acylcarnitines based on their chain length and polarity.[2][9] A typical gradient elution involves a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to aid in ionization.[1][2] The total run time for an LC-MS/MS analysis is typically between 9 and 22 minutes.[1][9]
-
Mass Spectrometry: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[1]
FIA-MS/MS Protocol
FIA-MS/MS is a high-throughput technique that omits the chromatographic separation step.[10]
-
Sample Introduction: The extracted and reconstituted sample is directly injected into a continuous stream of solvent (the mobile phase) that flows into the mass spectrometer's ESI source.[8][11] This results in a rapid analysis, with injection-to-injection cycle times of approximately 1.5 to 1.8 minutes.[7][11]
-
Mass Spectrometry: Similar to LC-MS/MS, detection and quantification are performed using tandem mass spectrometry with MRM.[5][7]
Quantitative Data Presentation
The choice between LC-MS/MS and FIA-MS/MS often depends on the specific requirements of the analysis, such as the need for high throughput versus the necessity of separating isomeric compounds. The following tables summarize the key performance metrics for each technique based on published data.
| Performance Metric | LC-MS/MS | FIA-MS/MS |
| Analysis Time per Sample | 9 - 22 minutes[1][9] | 1.5 - 2 minutes[7][11] |
| Separation of Isomers | Yes[1][12][13] | No[12][14] |
| Matrix Effects | Reduced due to chromatographic separation[8] | Significant, can lead to ion suppression[14][15] |
| Throughput | Lower | High[10] |
| Complexity | Higher, requires more complex instrumentation and method development[8] | Simpler, less equipment and maintenance[8] |
| Sensitivity | High, often in the low ng/mL to pg/mL range[16][17][18] | Generally good, but can be compromised by matrix effects[10] |
Table 1: General Comparison of LC-MS/MS and FIA-MS/MS for Acylcarnitine Profiling.
| Analyte | Method | Linearity (R²) | LOD/LLOQ | Precision (%CV) | Accuracy (%Bias) | Reference |
| Various Acylcarnitines | LC-MS/MS | >0.99 | LLOQs: 0.1 - 500 nmol/L | Intra-day: 1.3 - 15% | 87 - 119% | [12][19] |
| Butyrylcarnitine | LC-MS/MS | - | - | Intra-day: 1.4 - 14% | 88 - 114% | [12] |
| C5-Acylcarnitine Isomers | LC-MS/MS | - | - | 1.3 - 15% | 87 - 119% | [12] |
| Various Acylcarnitines | FIA-MS/MS | - | - | Intra-assay: <9%, Inter-assay: <12.5% | - | [5] |
Table 2: Reported Performance Characteristics for Acylcarnitine Quantification. (Note: Direct comparison is challenging due to variations in instrumentation, matrices, and specific analytes reported in different studies).
Mandatory Visualization
To better illustrate the operational differences between the two techniques, the following diagrams depict their respective experimental workflows.
Caption: Workflow for acylcarnitine profiling using LC-MS/MS.
Caption: Workflow for acylcarnitine profiling using FIA-MS/MS.
Conclusion: Making the Right Choice
The cross-validation of LC-MS/MS and FIA-MS/MS for acylcarnitine profiling reveals that the optimal method is contingent on the analytical objective.
LC-MS/MS is the superior choice when:
-
High specificity and the separation of isomers are critical. This is particularly important for the differential diagnosis of certain metabolic disorders where isobaric acylcarnitines need to be distinguished.[1][12][13]
-
Minimizing matrix effects is a priority to ensure the highest accuracy and precision, especially for low-abundance species.[1]
-
A comprehensive, in-depth profile of acylcarnitines is required.
FIA-MS/MS is the preferred method for:
-
High-throughput screening applications , such as newborn screening, where a large number of samples need to be analyzed rapidly.[5][10]
-
Situations where simplicity and speed are more critical than the separation of isomers.
-
Initial screening to identify samples that may require further, more detailed analysis by LC-MS/MS.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. Emerging flow injection mass spectrometry methods for high-throughput quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics: a review of liquid chromatography mass spec... [degruyterbrill.com]
- 17. Metabolomics: a review of liquid chromatography mass spec... [degruyterbrill.com]
- 18. cris.vtt.fi [cris.vtt.fi]
- 19. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Internal vs. External Standard Calibration for Hexanoylcarnitine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Hexanoylcarnitine, the choice of calibration strategy is a critical determinant of data quality. This guide provides an objective comparison of internal and external standard calibration methods, supported by established experimental principles and data from analogous acylcarnitine analyses.
This compound, a medium-chain acylcarnitine, is a key biomarker in the study of fatty acid metabolism and is implicated in various metabolic disorders.[1] Its accurate quantification in complex biological matrices such as plasma and urine is paramount for reliable clinical and research findings. The two most common calibration approaches for this analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are internal standard and external standard calibration.
At a Glance: Internal vs. External Standard Calibration
| Feature | Internal Standard Calibration | External Standard Calibration |
| Principle | Analyte response is normalized to that of a co-analyzed internal standard (ideally a stable isotope-labeled analog). | Analyte response in the sample is compared to a calibration curve generated from standards prepared in a clean solvent or a matched matrix. |
| Accuracy | High, especially in complex matrices. Effectively corrects for matrix effects and variations in sample preparation and instrument response. | Can be high in simple matrices, but prone to inaccuracies in complex biological samples due to uncorrected matrix effects. |
| Precision | High. Corrects for variability in injection volume and sample processing.[2] | Lower, as it is sensitive to variations in injection volume and sample preparation recovery.[2] |
| Linearity (R²) for Acylcarnitines | Typically ≥ 0.99[3][4] | Can achieve ≥ 0.99, but the accuracy of sample quantification may still be compromised by matrix effects. |
| Sample Preparation Complexity | Requires the addition of a precise amount of internal standard to all samples and standards. | Simpler in that no internal standard is added to the unknown samples. |
| Cost | Higher due to the cost of isotopically labeled internal standards (e.g., d3-Hexanoylcarnitine). | Lower initial cost as it does not require expensive labeled standards. |
| Ideal Use Case | Complex matrices (plasma, urine, tissue), methods with extensive sample preparation, and when high accuracy and precision are required. | Simple matrices, routine high-throughput screening where cost is a primary concern and matrix effects are minimal. |
The Impact of Matrix Effects
Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of error in quantitative analysis.
Internal standard calibration is widely favored for acylcarnitine analysis because the internal standard, being chemically and physically similar to the analyte, experiences similar matrix effects.[5] By calculating the ratio of the analyte response to the internal standard response, these effects are effectively canceled out, leading to more accurate and precise results. The use of a stable isotope-labeled internal standard, such as d3-Hexanoylcarnitine, is considered the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction and ionization.[6]
External standard calibration , on the other hand, is more susceptible to matrix effects.[2] A calibration curve is generated from a series of standards in a clean solvent or a simulated matrix. When a real sample is analyzed, components of the sample matrix that are not present in the calibration standards can alter the analyte's ionization efficiency, leading to inaccurate quantification. While matrix-matched calibration (preparing standards in a blank matrix similar to the samples) can mitigate this, obtaining a truly representative blank matrix can be challenging.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using both internal and external standard calibration via LC-MS/MS.
Internal Standard Calibration Protocol
This protocol is based on established methods for acylcarnitine analysis.[6][7]
1. Preparation of Stock Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of d3-Hexanoylcarnitine in methanol.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent (e.g., 50% methanol).
-
To a set of tubes, add a constant volume of the internal standard working solution (e.g., to achieve a final concentration of 2.5 µM).[8]
-
To each tube, add an increasing volume of the this compound working standard solutions to create a calibration curve (e.g., 8-10 points).
-
Prepare QC samples at low, medium, and high concentrations in a representative blank matrix (e.g., charcoal-stripped plasma).
3. Sample Preparation:
-
To 50 µL of plasma sample, QC, or calibration standard, add a fixed volume of the internal standard working solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other acylcarnitines and matrix components.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
This compound Transition: Monitor the appropriate precursor to product ion transition.
-
d3-Hexanoylcarnitine Transition: Monitor the corresponding transition for the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of d3-Hexanoylcarnitine against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
External Standard Calibration Protocol
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent or a matrix similar to the samples (matrix-matched calibration).
-
Prepare QC samples at low, medium, and high concentrations in the same matrix.
3. Sample Preparation:
-
To 50 µL of plasma sample or QC, add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase.
4. LC-MS/MS Analysis:
-
The LC-MS/MS conditions would be identical to the internal standard method, but only the MRM transition for this compound would be monitored for quantification.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizing the Workflows and Biological Context
To further clarify the processes and the biological relevance of this compound, the following diagrams are provided.
Caption: Comparative workflow of internal and external standard calibration.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000756) [hmdb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
Comparative analysis of Hexanoylcarnitine levels in different disease states
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals. This publication provides an objective comparison of Hexanoylcarnitine (C6) levels across various disease states, supported by experimental data. The guide aims to elucidate the role of this medium-chain acylcarnitine as a potential biomarker and its implications in disease pathology.
This compound, an ester of carnitine and hexanoic acid, is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids.[1] Alterations in its circulating levels can signify metabolic dysregulation and have been associated with several pathological conditions. This guide summarizes quantitative data, details experimental methodologies, and visualizes relevant metabolic pathways to facilitate a deeper understanding of this compound's role in health and disease.
Comparative Analysis of this compound Levels
The following table summarizes the plasma concentrations of this compound across different disease states compared to healthy individuals. Elevated levels are a common finding in several metabolic disorders, indicating a potential disruption in fatty acid metabolism.
| Condition | This compound (C6) Plasma Concentration (µmol/L) | Key Findings |
| Healthy Adults (Fasting) | 0 - 0.1[2] | Baseline levels are typically low, reflecting efficient fatty acid oxidation. |
| Coronary Artery Disease (CAD) | Significantly elevated compared to controls.[3] | This compound showed a strong positive association with the presence and severity of CAD.[3] |
| Type 2 Diabetes Mellitus (T2DM) | Elevated in patients with T2DM, particularly those with cardiovascular complications.[4][5] | Alterations in this compound are associated with prediabetic states as well.[5][6] |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Markedly elevated (e.g., 1.28 µmol/L in a reported case).[7] | Accumulation of this compound is a hallmark of this inherited metabolic disorder.[7][8] |
Experimental Protocols
The quantification of this compound and other acylcarnitines is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of these metabolites in biological matrices.
Sample Preparation (Plasma)
-
Protein Precipitation: To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., d3-Hexanoylcarnitine).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) 260.2 → Product ion (m/z) 85.1.
-
MRM Transition for d3-Hexanoylcarnitine (Internal Standard): Precursor ion (m/z) 263.2 → Product ion (m/z) 85.1.
-
Source Parameters: Optimized for ion spray voltage, temperature, and gas flows to ensure maximal signal intensity.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the central role of carnitine in transporting fatty acids into the mitochondria for β-oxidation. A defect in this pathway, such as in MCADD, leads to the accumulation of medium-chain acylcarnitines like this compound.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for this compound Analysis
The logical flow for the analysis of this compound in clinical research is depicted below.
Caption: Workflow for this compound analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. This compound, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus [frontiersin.org]
- 5. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 6. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Measurement of Hexanoylcarnitine: Accuracy and Precision in Focus
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise measurement of hexanoylcarnitine (C6), a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and other metabolic disorders, is paramount for clinical diagnosis, patient monitoring, and therapeutic development. This guide provides an objective comparison of the analytical methodologies used in clinical laboratories for the quantification of this compound, with a focus on performance characteristics supported by experimental data.
Introduction to this compound and its Clinical Significance
This compound is an acylcarnitine that plays a crucial role in the mitochondrial beta-oxidation of medium-chain fatty acids. Elevated levels of C6 in biological fluids, such as plasma and dried blood spots, are indicative of a metabolic block, most notably in MCADD, a common inborn error of metabolism. Accurate quantification of this compound is therefore essential for newborn screening programs and for the diagnosis and management of individuals with suspected fatty acid oxidation defects. Inter-laboratory proficiency and method standardization are critical to ensure reliable clinical interpretation.[1][2][3]
Analytical Methodologies for this compound Quantification
The gold standard for the quantification of this compound in clinical laboratories is tandem mass spectrometry (MS/MS) .[4][5] This technology offers high sensitivity and specificity, allowing for the detection of a panel of acylcarnitines simultaneously. Two main approaches are employed for sample introduction into the mass spectrometer: Flow Injection Analysis (FIA) and Liquid Chromatography (LC).
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): This is a high-throughput method commonly used in newborn screening.[6][7] It involves the direct infusion of the sample extract into the mass spectrometer without prior chromatographic separation. While rapid, FIA-MS/MS may be susceptible to interferences from isobaric compounds (molecules with the same mass).[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the sensitive detection of tandem mass spectrometry.[8][9] LC-MS/MS can separate this compound from other isomers and interfering substances, thereby offering enhanced specificity and accuracy, which is crucial for confirmatory testing and research applications.[8][9]
Comparative Performance of Analytical Methods
The performance of analytical methods for this compound is assessed based on several key parameters, including linearity, limit of quantification (LOQ), accuracy, and precision (expressed as the coefficient of variation, CV). The following tables summarize the quantitative performance data for LC-MS/MS methods used for acylcarnitine analysis, including this compound.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 3 - 40 ng/mL | 5 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy/Recovery (%) | Not explicitly stated for C6 | Not explicitly stated for C6 |
Note: Data is compiled from multiple sources and represents typical performance characteristics. Specific laboratory performance may vary.
Inter-Laboratory Performance and Quality Assurance
Proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP) and the Newborn Screening Quality Assurance Program (NSQAP), are essential for monitoring and improving the quality of this compound measurements across different laboratories.[1][3][10][11] These programs highlight the importance of standardized protocols and the potential for inter-laboratory variation.[12] Data from these programs indicate that while most laboratories perform satisfactorily, there can be variability in the quantitative results reported, which underscores the need for robust internal quality control and participation in external quality assessment schemes.[1][2]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the quantification of this compound.
Protocol 1: this compound Analysis in Plasma using LC-MS/MS
This protocol describes a common method for the quantification of this compound in plasma samples.
1. Sample Preparation:
- To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., d3-hexanoylcarnitine).
- Precipitate proteins by adding 425 µL of a protein precipitation reagent (e.g., methanol or acetonitrile).[13]
- Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 4000 rpm for 5 minutes) to pellet the precipitated proteins.[13]
- Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[13]
2. Optional Derivatization (Butylation):
- To enhance ionization efficiency, the carboxyl group of this compound can be derivatized to its butyl ester.[4][14]
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add 50 µL of butanolic-HCl (3N) and incubate at 65°C for 15-20 minutes.
- Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[15]
- Mobile Phase A: 0.1% formic acid in water.[15]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
- Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acylcarnitines.
- Flow Rate: 0.2 - 0.4 mL/min.
- Tandem Mass Spectrometry:
- Ionization: Electrospray ionization in positive ion mode (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion -> Product Ion Transition for this compound (underivatized): m/z 246.2 -> m/z 85.
- Precursor Ion -> Product Ion Transition for d3-Hexanoylcarnitine (internal standard): m/z 249.2 -> m/z 85.
Protocol 2: Acylcarnitine Analysis from Dried Blood Spots (DBS) using FIA-MS/MS
This protocol is a high-throughput method typically used in newborn screening.
1. Sample Preparation:
- Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[5]
- Add 100 µL of an extraction solution (typically methanol) containing a mixture of stable isotope-labeled internal standards for the acylcarnitine panel.[5]
- Seal the plate and agitate for 20-30 minutes to extract the analytes.
- Transfer the supernatant to a new plate for analysis.
2. Derivatization (Butylation):
- The butylation procedure is similar to that described in Protocol 1 and is commonly performed to improve the analysis of the entire acylcarnitine panel.[4][14]
3. FIA-MS/MS Analysis:
- The sample extract is directly injected into the mass spectrometer using a flow injection system.
- The mass spectrometer is operated in precursor ion scanning mode. It is set to detect all parent ions that fragment to produce a common product ion of m/z 85, which is characteristic of carnitine and its esters.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound and the signaling pathway context.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Simplified fatty acid oxidation pathway and the role of this compound.
Conclusion
The accurate and precise measurement of this compound is critical for the diagnosis and management of MCADD and other metabolic disorders. While FIA-MS/MS offers a high-throughput solution for newborn screening, LC-MS/MS provides superior specificity for confirmatory testing and research. The choice of methodology depends on the specific clinical or research question, required throughput, and the need to resolve isomeric compounds. Adherence to validated protocols and participation in external quality assurance programs are essential for ensuring the reliability of this compound measurements in clinical laboratories. This guide provides a framework for understanding the available methods and their performance characteristics, enabling informed decisions for researchers, scientists, and drug development professionals.
References
- 1. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. aphl.org [aphl.org]
- 11. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 12. researchgate.net [researchgate.net]
- 13. jasem.com.tr [jasem.com.tr]
- 14. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Evaluating the Diagnostic Specificity of Elevated Hexanoylcarnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that serves as a crucial biomarker in the diagnosis of several inherited metabolic disorders. Its elevation in biological fluids such as plasma and dried blood spots is a key indicator of defects in the mitochondrial fatty acid β-oxidation pathway. This guide provides a comprehensive evaluation of the diagnostic specificity of elevated this compound, comparing its performance in diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency with other conditions that may also lead to its accumulation. Experimental data, detailed methodologies, and visual representations of metabolic and experimental workflows are presented to aid researchers and clinicians in their diagnostic and drug development endeavors.
Data Presentation: Comparative Analysis of this compound Levels
The following tables summarize the quantitative data on this compound and related acylcarnitine levels in various conditions, providing a basis for comparative evaluation of its diagnostic specificity.
Table 1: Acylcarnitine Profile in MCAD Deficiency vs. Healthy Newborns
| Analyte | MCAD Deficiency (μmol/L) | Healthy Newborns (μmol/L) |
| This compound (C6) | 0.53 - 1.28 [1] | < 0.17 - < 0.30 [2] |
| Octanoylcarnitine (C8) | 1.66 - 7.51[1] | < 0.30 - < 0.52[2] |
| Decanoylcarnitine (C10) | 0.62 (in one case)[1] | < 0.40 - < 0.43[2] |
| C8/C10 Ratio | > 5[3] | < 1.80 - < 2.25[2] |
| C8/C2 Ratio | Clearly increased[3] | No established cut-off, but significantly lower than in MCAD |
Table 2: this compound Levels in Other Conditions
| Condition | This compound (C6) Level (μmol/L) | Other Key Biomarkers |
| Glutaric Aciduria Type II (MADD) | Elevated (e.g., 0.52) [4] | Elevation of a broad range of acylcarnitines (C4, C5, C8, C10, C12, C14:1, C16, C18:1)[5] |
| Valproic Acid Treatment | Higher than controls, positively correlated with blood VPA concentration [6] | Elevated 3-hydroxyisovalerylcarnitine and valproylcarnitine[6] |
Experimental Protocols
The primary method for the quantitative analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS). The following is a generalized protocol for acylcarnitine analysis from dried blood spots (DBS), a common practice in newborn screening.
Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry from Dried Blood Spots
-
Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
An extraction solution containing methanol and a mixture of deuterated internal standards (e.g., [²H₃]-hexanoylcarnitine) is added to each well.
-
The plate is agitated to ensure complete extraction of the acylcarnitines.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen or by vacuum centrifugation.
-
-
Derivatization:
-
The dried extract is derivatized to form butyl esters by adding n-butanol and acetyl chloride (or 3N HCl in n-butanol) and incubating at 65°C. This step enhances the ionization efficiency and chromatographic separation of the acylcarnitines.
-
The derivatization reagent is then evaporated.
-
-
Analysis by Tandem Mass Spectrometry (MS/MS):
-
The derivatized sample is reconstituted in a solvent suitable for injection into the MS/MS system.
-
The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode.
-
A precursor ion scan for m/z 85 is commonly used for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.
-
Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.
-
Mandatory Visualization
Metabolic Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral, highlighting the step at which Medium-Chain Acyl-CoA Dehydrogenase (MCAD) acts and where the pathway is blocked in MCAD deficiency, leading to the accumulation of this compound.
References
- 1. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dph.sc.gov [dph.sc.gov]
- 3. scispace.com [scispace.com]
- 4. Glutaric acidemia type II patient with thalassemia minor and novel electron transfer flavoprotein-A gene mutations: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of valproate effects on acylcarnitine in epileptic children by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of different LC columns for Hexanoylcarnitine separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of hexanoylcarnitine (C6), a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and other metabolic disorders, is critical for clinical diagnostics and research. The choice of liquid chromatography (LC) column is a pivotal factor in achieving reliable and robust analytical methods. This guide provides a comparative overview of the performance characteristics of different LC columns for this compound separation, supported by experimental data from published literature.
Performance Characteristics of LC Columns
The selection of an appropriate LC column for this compound analysis hinges on several key performance characteristics, including retention, resolution of isomers, and overall analytical run time. Three main types of columns are commonly employed for the analysis of acylcarnitines: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode columns.
Reversed-Phase (RP) Chromatography:
Reversed-phase columns, particularly C18 and C8 phases, are widely used for the separation of a broad range of molecules. For polar compounds like this compound, achieving adequate retention can be challenging. To overcome this, ion-pairing reagents such as heptafluorobutyric acid (HFBA) are often added to the mobile phase to enhance retention and improve peak shape.[1] RP chromatography has demonstrated success in separating various acylcarnitines, including the resolution of some isomers.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC columns are specifically designed for the retention and separation of polar and hydrophilic compounds.[3][4][5] This makes them an excellent alternative to reversed-phase chromatography for the analysis of acylcarnitines without the need for ion-pairing reagents, which can be detrimental to mass spectrometry (MS) performance.[6] HILIC methods can provide orthogonal selectivity compared to RP columns, which is beneficial for separating co-eluting species.[7]
Mixed-Mode Chromatography:
Mixed-mode columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This dual functionality can offer unique selectivity and retention for a wide range of analytes, including polar and non-polar compounds. A novel mixed-mode chromatographic method has been shown to resolve clinically relevant isobaric and isomeric acylcarnitine species in a single analysis without the need for derivatization or ion-pairing reagents.
Comparative Data of LC Column Performance
The following table summarizes the performance characteristics of different LC columns for the separation of acylcarnitines, including this compound, based on data from various studies.
| Column Type | Stationary Phase | Key Performance Characteristics for this compound | Advantages | Disadvantages |
| Reversed-Phase | C18 (e.g., Zorbax Eclipse XDB-C18) | Good separation of a wide range of acylcarnitines. Capable of separating some isomers.[2] | Widely available, robust, and well-understood separation mechanism. | Requires ion-pairing reagents for adequate retention of polar acylcarnitines, which can cause ion suppression in MS.[1][5] |
| Reversed-Phase | C8 | Similar to C18 but with slightly less retention for non-polar compounds. | Good for methods requiring less retention than C18. | Still may require ion-pairing reagents for optimal performance with early-eluting acylcarnitines. |
| HILIC | Silica-based | Excellent retention of highly polar compounds like carnitine and short-chain acylcarnitines without ion-pairing reagents.[6] | Avoids the use of ion-pairing reagents, leading to better MS compatibility and sensitivity.[6] Orthogonal selectivity to RP.[7] | Can be more sensitive to mobile phase composition and water content. May have lower loading capacity. |
| Mixed-Mode | e.g., Acclaim Mixed-Mode HILIC-1 | Provides a unique selectivity that can resolve critical isobaric and isomeric acylcarnitines in a single run. | Excellent resolution of complex mixtures and isobars without derivatization or ion-pairing. | May require more complex method development. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the separation of acylcarnitines using different LC column types.
Reversed-Phase (C18) Method
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile
-
Gradient: A linear gradient from 0% to 95% Mobile Phase B
-
Flow Rate: 0.5 ml/min
-
Column Temperature: 50°C
HILIC Method
-
Column: Hydrophilic Interaction Liquid Chromatographic column
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Separation Time: Typically within 7 minutes without derivatization or ion-pairing reagents.[6]
-
Detection: Tandem Mass Spectrometry (MS/MS)[6]
Mixed-Mode Method
-
Chromatography: Utilizes a mixed-mode column to achieve separation of isobaric and isomeric acylcarnitine species.
-
Analysis Time: A single 22-minute analysis can quantify numerous calibrated analytes.
-
Sample Preparation: Does not require derivatization or the use of ion-pairing reagents.
Experimental Workflow for LC-MS/MS Analysis of this compound
The following diagram illustrates a typical experimental workflow for the analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The choice of LC column for this compound separation is a critical decision that impacts the quality and reliability of analytical results.
-
Reversed-phase columns are a robust and common choice, though they often necessitate the use of ion-pairing reagents to achieve sufficient retention of polar acylcarnitines.[1]
-
HILIC columns offer an excellent alternative for retaining and separating these polar compounds without ion-pairing agents, leading to improved MS compatibility.[6]
-
Mixed-mode columns provide a powerful approach for resolving complex mixtures and critical isomers in a single analytical run, enhancing specificity and accuracy.
Researchers should select the column that best fits their specific analytical needs, considering factors such as the complexity of the sample matrix, the need for isomeric separation, and the compatibility with the detection method.
References
- 1. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. agilent.com [agilent.com]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
Safety Operating Guide
Proper Disposal Procedures for Hexanoylcarnitine
The following guide provides essential safety and logistical information for the proper disposal of hexanoylcarnitine in a laboratory setting. Adherence to institutional policies and local regulations is paramount and must be consulted prior to any disposal action. This procedure is designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. While one SDS for Hexanoyl-L-carnitine does not classify the substance as hazardous under the Globally Harmonized System (GHS), another for its deuterated form indicates it may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, and safety glasses with side-shields[1].
-
Ventilation: Handle the substance in a well-ventilated area or a laboratory fume hood to avoid inhalation of any dust or aerosols[1].
-
Spill Management: In the event of a spill, avoid dust formation. Mechanically pick up the solid material and place it into a suitable, labeled container for disposal[1].
Hazard and Safety Data Summary
For quick reference, the following table summarizes key safety ratings for Hexanoyl-L-carnitine.
| Hazard Rating System | Health | Flammability | Reactivity | Special Hazards | Data Source |
| NFPA 704 | 0 | 0 | 0 | N/A | |
| HMIS | 0 | 0 | 0 | N/A |
Note: Ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard). These ratings are for the pure substance and may not apply to solutions or mixtures.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal company. Landfill or drain disposal is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department, as allowing the substance to enter sewers or groundwater should be avoided[2].
Step 1: Waste Characterization and Minimization
Properly characterizing the waste is the first critical step.
-
Waste Minimization: To reduce waste generation, order the smallest necessary quantities of chemical materials and maintain a laboratory chemical inventory to avoid duplicate purchases[3].
-
Unused, Pure Product: If the material is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution[2]. This is the most effective way to minimize waste[3].
-
Contaminated Material: If the this compound is contaminated with other chemicals, the entire mixture must be treated as hazardous waste, following the disposal requirements for the most hazardous component[2]. Do not mix incompatible wastes[4][5].
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste[2].
Step 2: Prepare for Disposal
-
Containerization: Place this compound waste into a container that is chemically compatible, in good condition, and has a secure, leak-proof closure[4][5]. Whenever possible, use the original container[4]. Do not use food-grade containers like jars for hazardous waste[4].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. The label should also indicate the approximate quantity and the date waste was first added to the container[3].
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation[3][4].
-
Segregation: Ensure that the this compound waste is stored separately from incompatible materials. For example, acids and bases should be stored apart[4].
-
Inspections: The SAA must be inspected weekly for any signs of container leakage[4].
Step 4: Arrange for Final Disposal
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[2][3][6]. This is the safest and most compliant method for laboratory chemical waste[2].
-
Documentation: Maintain all necessary documentation related to waste generation and disposal as required by regulations like the Resource Conservation and Recovery Act (RCRA)[5].
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Personal protective equipment for handling Hexanoylcarnitine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Hexanoylcarnitine. Given the conflicting safety data, a cautious approach is mandated. While one safety data sheet (SDS) classifies this compound as non-hazardous, another for a structurally similar compound indicates potential for skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle this compound as a potential irritant.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | To prevent eye contact with powder or solutions which may cause serious irritation.[2] A face shield may be necessary if there is a significant splash hazard.[3] |
| Skin Protection | Nitrile rubber gloves and a fully buttoned lab coat. | To prevent skin contact which may cause irritation.[2][4] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If dust or aerosols are likely to be generated, work should be conducted in a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator may be required. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. All work with this compound should be performed in a designated area.[5]
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] The designated handling area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing : To minimize dust formation, handle the solid compound carefully.[2] Use a spatula or other appropriate tool for transfers. Avoid weighing directly on an open balance; instead, use a tared, sealed container and make adjustments within a fume hood.[6]
-
Solution Preparation : When dissolving, add the solid this compound to the solvent slowly to prevent splashing and aerosol generation.
-
Post-Handling : After handling, decontaminate all work surfaces.[6] Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All solid waste contaminated with this compound, including unused product, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container designated for chemical waste.[2]
-
Liquid Waste : Solutions of this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not pour down the drain.[7]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
-
Disposal Method : All collected chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
